(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(dimethylcarbamoyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-12(2)9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZPQOGKDGNRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660194 | |
| Record name | [4-(Dimethylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-13-1 | |
| Record name | [4-(Dimethylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylcarbamoyl)-3-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid: A Key Building Block in Modern Drug Discovery
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
The landscape of modern drug discovery has been profoundly shaped by the emergence and strategic implementation of boronic acid derivatives. Once relegated to the periphery of synthetic chemistry, these compounds have risen to prominence as indispensable tools for the construction of complex molecular architectures.[1][2] Their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has empowered medicinal chemists to forge carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1] This has accelerated the synthesis of novel biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals. The journey of boronic acids from niche reagents to blockbuster pharmacophores was catalyzed by the FDA approval of Bortezomib (Velcade®) in 2003, a proteasome inhibitor for treating multiple myeloma.[1][3][4] This milestone shattered the misconception of boron's inherent toxicity and paved the way for a new class of therapeutics.[1] Today, several boron-containing drugs, including Ixazomib and Vaborbactam, have reached the market, solidifying the role of the boronic acid moiety as a critical pharmacophore.[1][3][4]
This guide provides an in-depth technical overview of a specific, highly functionalized building block: (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid . We will explore its chemical and physical properties, delve into its synthetic applications with a focus on the Suzuki-Miyaura coupling, and discuss its significance for researchers, scientists, and drug development professionals.
Compound Profile: this compound
This compound is a trifunctional aromatic boronic acid that presents a unique combination of reactive and modulating groups. The boronic acid moiety serves as the primary reactive handle for cross-coupling reactions. The fluorine atom and the dimethylcarbamoyl group at the meta and para positions, respectively, significantly influence the electronic properties and steric environment of the molecule. This strategic functionalization can impart desirable pharmacokinetic properties in drug candidates, such as improved metabolic stability and enhanced binding affinity.
Chemical and Physical Properties
A comprehensive understanding of a reagent's physicochemical properties is paramount for its effective utilization in synthesis and process development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 874289-13-1 | [5][6] |
| Molecular Formula | C9H11BFNO3 | [5][6] |
| Molecular Weight | 211.00 g/mol | [6] |
| IUPAC Name | [4-(Dimethylcarbamoyl)-3-fluorophenyl]boronic acid | [5] |
| Appearance | Typically a solid | [6] |
| Synonyms | 4-(Dimethylcarbamoyl)-3-fluorobenzeneboronic acid | [5] |
Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in drug discovery lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling of an organoboron compound with an organohalide is a cornerstone of modern organic synthesis.[7] The reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst. A generalized workflow for this reaction is depicted below.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
The following protocol provides a robust, self-validating methodology for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The causality behind each experimental choice is explained to ensure reproducibility and success.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.03 mmol).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The choice of palladium catalyst can be critical; for less reactive aryl chlorides, more active catalysts and ligands may be required.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Rationale: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is essential for catalytic activity and to prevent the formation of unwanted side products.
-
-
Reagent Addition: In a separate vial, dissolve the base (2.0 mmol) in degassed water (if using an aqueous base) and add it to the reaction mixture via syringe. Then, add the degassed organic solvent.
-
Rationale: The base is essential for the transmetalation step of the catalytic cycle. The choice of base and solvent system can significantly impact the reaction rate and yield. The use of degassed solvents further protects the catalyst.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For thermally sensitive substrates, microwave irradiation can be employed to shorten reaction times.[7]
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures homogeneity, which is particularly important in biphasic solvent systems.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed.
-
Rationale: Regular monitoring prevents unnecessary heating, which could lead to product degradation or the formation of byproducts. It also provides a clear endpoint for the reaction.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: This standard aqueous work-up removes the inorganic salts (base and byproducts) and water-soluble impurities from the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Chromatography separates the desired product from unreacted starting materials, the boronic acid homocoupling product, and other impurities, yielding the pure biaryl compound.
-
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Rationale: Thorough characterization is a non-negotiable step to validate the identity and purity of the synthesized compound, ensuring reliable data in subsequent biological assays.
-
The Role of Fluorine in Drug Design
The presence of a fluorine atom in this compound is a deliberate design element that leverages the unique properties of this halogen in medicinal chemistry. The introduction of fluorine into a drug candidate can have several beneficial effects:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.
-
Enhanced Binding Affinity: Fluorine is highly electronegative and can participate in favorable electrostatic interactions (e.g., hydrogen bonds with protein backbones) within a receptor's binding pocket.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's solubility and cell permeability.
-
Conformational Control: The small steric footprint of fluorine allows it to replace a hydrogen atom without significantly altering the overall shape of the molecule, while its electronic effects can influence conformational preferences.
The strategic incorporation of fluorinated building blocks like this compound is a powerful tactic for lead optimization in drug discovery programs.[8][9]
Conclusion
This compound stands out as a highly valuable and versatile building block for medicinal chemists. Its trifunctional nature provides a robust platform for the synthesis of complex, biologically active molecules via the Suzuki-Miyaura cross-coupling reaction. The integrated fluorine and dimethylcarbamoyl moieties offer avenues for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of well-designed, functionalized reagents like this compound will remain a critical component of successful drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. 4-(Dimethylcarbamoyl)-3-fluorophenylboronic acid AldrichCPR 874289-13-1 [sigmaaldrich.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid: Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid is a synthetically versatile building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features—a boronic acid moiety, a fluorine atom, and a dimethylcarbamoyl group—endow it with valuable properties for the synthesis of complex molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its physical and chemical properties, its reactivity, and its applications as a key intermediate in drug discovery, with a focus on the rationale behind its use in the synthesis of targeted therapies.
Physicochemical Properties: A Foundation for Synthetic Utility
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in organic synthesis and drug development. These properties dictate its handling, storage, and reactivity in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 874289-13-1 | [1] |
| Molecular Formula | C₉H₁₁BFNO₃ | [1] |
| Molecular Weight | 211.00 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | Approx. 110-112 °C | |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol and dimethylformamide. | |
| pKa | Estimated to be around 7.8 | [2][3] |
The solid nature of this compound simplifies its handling and weighing in a laboratory setting. While its solubility in water is limited, its solubility in common organic solvents facilitates its use in a wide range of reaction conditions. The estimated pKa of the boronic acid group is a critical parameter, particularly for its application in Suzuki-Miyaura coupling reactions, as it influences the choice of base and reaction kinetics. The fluorine substituent is known to lower the pKa of the boronic acid, enhancing its reactivity in certain cross-coupling reactions[3].
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the boronic acid functional group, which readily participates in a variety of cross-coupling reactions. The most notable of these is the Palladium-catalyzed Suzuki-Miyaura coupling, a powerful tool for the formation of carbon-carbon bonds.
The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures that are prevalent in many biologically active compounds[4][5]. In this reaction, the boronic acid acts as the organoboron nucleophile, which, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate.
The presence of the fluorine atom ortho to the boronic acid can influence the electronic properties of the aromatic ring, potentially affecting the rate and efficiency of the Suzuki-Miyaura coupling. The dimethylcarbamoyl group provides an additional point of functionality and can influence the overall polarity and solubility of both the starting material and the resulting products.
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction utilizing a fluorinated phenylboronic acid, which can be adapted for this compound.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of an aryl halide with a fluorinated phenylboronic acid.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery: A Building Block for Targeted Therapies
The utility of this compound in drug discovery stems from its ability to introduce a specific set of physicochemical properties into a target molecule. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the dimethylcarbamoyl group can improve solubility and provide a hydrogen bond acceptor. The boronic acid itself, beyond its role in synthesis, can also act as a pharmacophore, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites[6][7].
Synthesis of Kinase Inhibitors
A significant application of this boronic acid is in the synthesis of kinase inhibitors[8][9][10]. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors feature a biaryl scaffold, which can be efficiently constructed using the Suzuki-Miyaura coupling.
For instance, this compound has been utilized as a key building block in the preparation of selective glucocorticoid receptor agonists and checkpoint kinase 1 (CHK1) inhibitors. The resulting molecules often exhibit improved potency and selectivity due to the specific substitution pattern on the phenyl ring. The fluorine atom, in particular, can modulate the electronic properties of the molecule, leading to enhanced interactions with the target kinase.
In the synthesis of c-Met kinase inhibitors, a similar boronic acid was employed in a Suzuki-Miyaura coupling to construct the core structure of the inhibitor[11]. The dimethylcarbamoyl group in such molecules can contribute to improved pharmacokinetic properties, such as increased solubility and reduced clearance.
Rationale for Use: A Senior Application Scientist's Perspective
From the perspective of a senior application scientist, the choice of this compound in a synthetic campaign is driven by a multi-faceted rationale:
-
Strategic Introduction of Fluorine: The fluorine atom is not merely a placeholder. Its high electronegativity can create favorable electrostatic interactions with the target protein, enhancing binding affinity. Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolism and improve the drug's half-life.
-
Modulation of Physicochemical Properties: The dimethylcarbamoyl group is a versatile functional group. It can act as a hydrogen bond acceptor, crucial for molecular recognition. Its presence can also disrupt planarity and improve the solubility of the final compound, a critical factor for oral bioavailability.
-
Reliable and Versatile Reactivity: The boronic acid moiety is a well-behaved functional group in Suzuki-Miyaura couplings, offering a high degree of functional group tolerance and predictable reactivity. This reliability is essential for the efficient and scalable synthesis of drug candidates.
Caption: Logical relationship between the structural features of the compound and its utility in drug discovery.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Storage: This compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined physicochemical properties and predictable reactivity in Suzuki-Miyaura coupling reactions make it an ideal starting material for the synthesis of complex biaryl scaffolds. The strategic incorporation of fluorine and a dimethylcarbamoyl group provides a means to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, ultimately contributing to the development of more effective and safer therapeutics. As the demand for targeted therapies continues to grow, the importance of such well-designed building blocks in the drug discovery pipeline is undeniable.
References
- 1. pschemicals.com [pschemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid
This guide provides a comprehensive overview of the synthesis of (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid, a key building block in contemporary drug discovery and development. The methodologies detailed herein are curated to provide researchers, scientists, and drug development professionals with a robust framework for its preparation, emphasizing not just the procedural steps but the underlying chemical principles that govern these transformations.
Introduction: The Significance of Fluorinated Arylboronic Acids in Medicinal Chemistry
This compound belongs to a class of fluorinated arylboronic acids that have garnered significant attention in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can profoundly influence their metabolic stability, binding affinity, and pharmacokinetic properties. The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex molecular architectures. The dimethylcarbamoyl group can act as a hydrogen bond acceptor and influence the solubility and electronic properties of the molecule. Consequently, this particular building block is of high value for the synthesis of novel therapeutic agents.
Strategic Approach to Synthesis
The synthesis of this compound can be strategically approached via a two-step sequence, commencing with the preparation of a suitable halogenated precursor, followed by a palladium-catalyzed borylation reaction. An alternative, though potentially more challenging route, involves a lithiation-borylation sequence. This guide will focus on the more common and scalable palladium-catalyzed approach.
The primary synthetic strategy involves:
-
Amidation: Synthesis of the key intermediate, 4-bromo-2-fluoro-N,N-dimethylbenzamide, from commercially available 4-bromo-2-fluorobenzoic acid.
-
Borylation: Conversion of the aryl bromide to the corresponding boronic acid or its pinacol ester derivative via a Miyaura borylation reaction.
This approach is favored due to the commercial availability of the starting materials and the generally high yields and functional group tolerance of the Miyaura borylation.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 4-Bromo-2-fluoro-N,N-dimethylbenzamide
The initial step involves the formation of an amide bond between 4-bromo-2-fluorobenzoic acid and dimethylamine. This can be achieved through several standard peptide coupling protocols or via the formation of an acyl chloride intermediate. The acyl chloride route is often preferred for its high reactivity and cost-effectiveness.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-fluorobenzoic acid | 219.01 | 10.0 g | 45.6 mmol |
| Thionyl chloride (SOCl₂) | 118.97 | 5.0 mL | 68.5 mmol |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Dimethylamine (2 M solution in THF) | 45.08 | 45.6 mL | 91.2 mmol |
| Triethylamine (Et₃N) | 101.19 | 12.7 mL | 91.2 mmol |
Procedure:
-
Acyl Chloride Formation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-fluorobenzoic acid (10.0 g, 45.6 mmol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (5.0 mL, 68.5 mmol) dropwise. Add a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.
-
Removal of Excess Reagent: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-2-fluorobenzoyl chloride is typically used in the next step without further purification.
-
Amidation: Re-dissolve the crude acyl chloride in anhydrous dichloromethane (100 mL) and cool to 0 °C. In a separate flask, prepare a solution of dimethylamine (45.6 mL of a 2 M solution in THF, 91.2 mmol) and triethylamine (12.7 mL, 91.2 mmol) in dichloromethane (50 mL).
-
Reaction: Slowly add the dimethylamine solution to the acyl chloride solution at 0 °C. A white precipitate of triethylamine hydrochloride will form.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with water (100 mL). Separate the organic layer, and wash successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford 4-bromo-2-fluoro-N,N-dimethylbenzamide as a white solid.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial during the acyl chloride formation to prevent hydrolysis back to the carboxylic acid.
-
Excess Dimethylamine and Triethylamine: A stoichiometric excess of dimethylamine ensures complete conversion of the acyl chloride. Triethylamine is used as a base to neutralize the HCl generated during the amidation reaction, driving the reaction to completion.
-
Aqueous Work-up: The series of aqueous washes removes unreacted starting materials, salts, and other water-soluble impurities.
Part 2: Miyaura Borylation of 4-Bromo-2-fluoro-N,N-dimethylbenzamide
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of boronate esters from aryl halides.[1] The use of bis(pinacolato)diboron (B₂pin₂) is common as it yields a stable, easily handled pinacol ester of the boronic acid.[1]
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-fluoro-N,N-dimethylbenzamide | 246.08 | 5.0 g | 20.3 mmol |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 6.2 g | 24.4 mmol |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 0.74 g | 1.02 mmol |
| Potassium acetate (KOAc) | 98.14 | 5.9 g | 60.9 mmol |
| 1,4-Dioxane, anhydrous | - | 100 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-2-fluoro-N,N-dimethylbenzamide (5.0 g, 20.3 mmol), bis(pinacolato)diboron (6.2 g, 24.4 mmol), Pd(dppf)Cl₂ (0.74 g, 1.02 mmol), and potassium acetate (5.9 g, 60.9 mmol).
-
Degassing: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (100 mL) via cannula.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (75 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude pinacol ester can be purified by flash column chromatography on silica gel. It is important to note that boronic esters can sometimes be sensitive to silica gel, and rapid chromatography is recommended.[2] Alternatively, recrystallization can be employed.
Causality behind Experimental Choices:
-
Palladium Catalyst: Pd(dppf)Cl₂ is a commonly used and effective catalyst for Miyaura borylation reactions, known for its stability and efficiency.
-
Base: Potassium acetate (KOAc) is a mild base that is crucial for the catalytic cycle. It is believed to facilitate the transmetalation step.[1]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.
-
Pinacol Ester Formation: The use of bis(pinacolato)diboron leads to the formation of a stable pinacol ester, which is generally easier to handle and purify than the free boronic acid.[1]
Optional Step: Hydrolysis to the Boronic Acid
While the pinacol ester can often be used directly in subsequent reactions like Suzuki-Miyaura couplings, the free boronic acid may be required. This can be achieved by hydrolysis of the pinacol ester.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound pinacol ester | 321.19 | 5.0 g | 15.6 mmol |
| Tetrahydrofuran (THF) | - | 50 mL | - |
| 2 M Hydrochloric acid (HCl) | - | 25 mL | 50 mmol |
Procedure:
-
Reaction: Dissolve the pinacol ester (5.0 g, 15.6 mmol) in a mixture of THF (50 mL) and 2 M HCl (25 mL).
-
Stirring: Stir the mixture vigorously at room temperature for 4-6 hours. The progress of the hydrolysis can be monitored by TLC.
-
Work-up: After completion, remove the THF under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting this compound can be purified by recrystallization, typically from a mixture of an organic solvent and water, or by trituration with a non-polar solvent like hexanes to induce precipitation.
Purification and Handling of Arylboronic Acids
The purification of arylboronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.[3]
Purification Strategies:
-
Recrystallization: This is often the most effective method for obtaining high-purity arylboronic acids.[3] A variety of solvent systems can be screened.
-
Acid-Base Extraction: A patent describes a purification process involving the formation of a salt by treatment with a base, followed by extraction and re-acidification to yield the pure boronic acid.[4]
-
Column Chromatography: While standard silica gel chromatography can lead to decomposition or poor recovery, some success has been reported with rapid chromatography or by using silica gel treated with boric acid.[2][5]
Handling and Storage:
Arylboronic acids are generally stable solids but can be sensitive to moisture and air over long periods. It is recommended to store them in a cool, dry place under an inert atmosphere.
Alternative Synthetic Route: Lithiation-Borylation
An alternative approach to the borylation step is through a lithiation-borylation sequence. This method involves the direct deprotonation of an aromatic C-H bond using a strong organolithium base, followed by quenching the resulting aryllithium species with a boron electrophile like triisopropyl borate.
Caption: Lithiation-borylation route to the target molecule.
This route can be advantageous as it avoids the use of palladium catalysts. However, it often requires cryogenic temperatures (-78 °C) and careful control of stoichiometry. The regioselectivity of the lithiation is directed by the dimethylcarbamoyl group. This method is generally more suited for smaller-scale syntheses and may require more optimization compared to the Miyaura borylation.
Safety Considerations
-
Organolithium Reagents: Reagents like s-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Thionyl Chloride: This reagent is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood.
-
Boronic Acids: While generally considered to have low toxicity, appropriate personal protective equipment (gloves, safety glasses) should be worn. Some boronic acids can be irritants.
Conclusion
The synthesis of this compound is a key process for accessing a valuable building block in modern medicinal chemistry. The presented two-step approach, involving amidation followed by Miyaura borylation, offers a reliable and scalable route. Understanding the rationale behind the choice of reagents and reaction conditions is paramount for successful and reproducible synthesis. Careful consideration of purification and handling techniques will ensure the high quality of the final product, ready for its application in the development of next-generation therapeutics.
References
(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid structural information
An In-Depth Technical Guide to (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid
Introduction: A Key Building Block in Modern Chemistry
This compound is a specialized organoboron compound that has emerged as a significant building block in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its unique trifunctional structure—comprising a boronic acid group, a fluorine atom, and a dimethylcarbamoyl group—imparts a combination of reactivity, stability, and modulatory electronic properties that make it highly valuable for researchers. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine and the polar dimethylcarbamoyl group influence the molecule's reactivity, solubility, and potential for intermolecular interactions in larger, more complex target molecules[1][2]. This guide provides a comprehensive overview of its structural information, synthesis, applications, and handling protocols for professionals in drug development and chemical research.
Part 1: Core Structural and Physicochemical Properties
A precise understanding of the fundamental properties of this compound is critical for its effective application in synthesis and research. These properties dictate its storage, handling, reactivity, and suitability for various reaction conditions.
Chemical Identity
The compound is systematically named [4-(Dimethylcarbamoyl)-3-fluorophenyl]boronic acid[3]. Its identity is unambiguously confirmed by its unique CAS Registry Number.
Structural and Physical Data Summary
The key physicochemical properties are summarized in the table below for quick reference. The molecule is a solid at room temperature and exhibits stability under standard conditions[1][4].
| Property | Value | Source(s) |
| CAS Number | 874289-13-1 | [3][4][5] |
| Molecular Formula | C₉H₁₁BFNO₃ | [3][4] |
| Molecular Weight | 211.00 g/mol | [4][5] |
| Appearance | White to off-white solid/crystalline powder | [1][4] |
| IUPAC Name | [4-(Dimethylcarbamoyl)-3-fluorophenyl]boronic acid | [3] |
| SMILES String | CN(C)C(=O)c1ccc(cc1F)B(O)O | [4] |
| InChI Key | KEZPQOGKDGNRHH-UHFFFAOYSA-N | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and DMF. | [1] |
Part 2: Synthesis and Reactivity
The synthesis of functionalized phenylboronic acids is a well-established field, typically involving the conversion of an aryl halide into the desired boronic acid. The reactivity of the final product is dominated by the versatile boronic acid group.
General Synthesis Strategy
A common and effective method for synthesizing arylboronic acids is through a lithium-halogen exchange from a corresponding aryl halide, followed by quenching with a borate ester and subsequent acidic hydrolysis. This multi-step process is chosen for its reliability and adaptability to various functional groups, provided they are appropriately protected.[6]
The rationale for this pathway is as follows:
-
Protection of Reactive Groups: If other reactive functional groups are present on the aryl halide (like an amine), they must be protected to prevent side reactions during the lithium-halogen exchange.
-
Lithium-Halogen Exchange: This step, typically using an organolithium reagent like n-butyllithium at low temperatures, efficiently generates a highly nucleophilic aryllithium intermediate.
-
Borylation: The aryllithium species readily attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate), forming a boronate ester intermediate.
-
Hydrolysis: Acidic workup hydrolyzes the boronate ester to yield the final boronic acid product.
Caption: General synthetic workflow for arylboronic acids.
Part 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, essential for constructing the complex carbon skeletons of pharmaceuticals and advanced materials[2][7].
Mechanistic Overview
The Suzuki-Miyaura reaction involves a palladium catalyst that cycles through three key steps to couple an organoboron compound (like our topic molecule) with an organohalide.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid, forming a boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a generalized, self-validating framework for coupling this compound with a generic aryl bromide. Note: This is an illustrative procedure and must be adapted and optimized for specific substrates and scales.
Objective: To synthesize a biaryl compound via Pd-catalyzed coupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)[8]
-
Anhydrous Solvent (e.g., Dioxane/Water mixture)[9]
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an inert atmosphere is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add the aryl bromide, this compound, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The use of a co-solvent like water can be essential for dissolving the base and facilitating the reaction.
-
Reaction Execution: Heat the reaction mixture to the target temperature (typically 70-100 °C) and stir vigorously for the required time (2-16 hours)[9].
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the desired biaryl compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 4: Applications in Drug Discovery and Medicinal Chemistry
Organoboron compounds, and specifically functionalized phenylboronic acids, are integral to modern drug discovery programs[10]. This compound serves as a valuable intermediate for synthesizing molecules with potential therapeutic activities.
-
Scaffold Development: It is used to construct core molecular scaffolds for various drug targets. It has been employed as a reactant in the preparation of selective glucocorticoid receptor agonists and checkpoint kinase 1 (CHK1) inhibitors, which are relevant in inflammation and oncology, respectively.
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and binding affinity, while the dimethylcarbamoyl group can improve solubility and provide hydrogen bonding capabilities[6][11]. These features are deliberately designed into drug candidates to optimize their pharmacokinetic and pharmacodynamic profiles.
-
Bioactivity: Studies have indicated that compounds derived from this boronic acid may possess anticancer and neuroprotective properties, highlighting its potential in developing treatments for complex diseases[11].
Part 5: Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 4-(Dimethylcarbamoyl)-3-fluorophenylboronic acid AldrichCPR 874289-13-1 [sigmaaldrich.com]
- 5. 4 carboxy 3 fluorophenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 874289-13-1 | Benchchem [benchchem.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. sites.pitt.edu [sites.pitt.edu]
An In-depth Technical Guide to the Solubility of (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic Acid in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility of (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid, a key building block in contemporary drug discovery and organic synthesis. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's molecular structure and the principles of solute-solvent interactions. Furthermore, it offers meticulously detailed experimental protocols for the empirical determination of both thermodynamic and kinetic solubility, empowering researchers to generate precise and reliable data. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to optimize the use of this important reagent.
Introduction: The Critical Role of Solubility in a Modern Reagent
This compound has emerged as a valuable intermediate in medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation, is well-established. The success of these synthetic endeavors, as well as downstream applications such as formulation and biological screening, is fundamentally governed by the solubility of this reagent in organic solvents. A comprehensive understanding of its solubility profile is therefore not merely academic but a prerequisite for efficient process development, reaction optimization, and the generation of reliable biological data.
This guide will first deconstruct the molecular architecture of this compound to provide a theoretical framework for predicting its solubility in a range of common organic solvents. Subsequently, a robust, validated experimental protocol for determining its thermodynamic solubility via the shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) analysis, will be presented.
Theoretical Analysis of Solubility
The solubility of a solute in a given solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, several key structural features influence its solubility profile.
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This suggests a favorable interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate). However, boronic acids have a known propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly in non-polar solvents or upon heating.[1] This transformation can complicate solubility studies, as the solubility of the boroxine will differ from that of the monomeric acid.
-
The Phenyl Ring: The aromatic ring introduces a non-polar, hydrophobic character to the molecule, favoring interactions with solvents that have similar aromatic or non-polar characteristics.
-
The Fluoro Substituent (-F): The fluorine atom is highly electronegative, introducing a dipole moment and increasing the polarity of the C-F bond. This can enhance interactions with polar solvents.
-
The Dimethylcarbamoyl Group (-C(=O)N(CH₃)₂): This amide group is highly polar and can act as a hydrogen bond acceptor at the carbonyl oxygen. It significantly contributes to the molecule's overall polarity and its ability to interact with a wide range of solvents.
Predicted Solubility Trends:
Based on this structural analysis, the following solubility trends can be predicted:
-
High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), where the dimethylcarbamoyl group can be effectively solvated. Ethanol is also expected to be a good solvent due to its ability to form hydrogen bonds with the boronic acid and amide moieties.[2]
-
Moderate Solubility: Expected in moderately polar solvents like Tetrahydrofuran (THF), Ethyl Acetate, and Acetone. These solvents can interact with the polar functional groups but are less effective at solvating the boronic acid's hydroxyl groups compared to protic solvents.
-
Low to Negligible Solubility: Expected in non-polar solvents such as Hexanes, Toluene, and Dichloromethane. The non-polar nature of these solvents is not conducive to solvating the highly polar boronic acid and amide functional groups.
The interplay of these functional groups makes a purely theoretical prediction of quantitative solubility challenging. Therefore, empirical determination is essential for obtaining accurate data for process development and optimization.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[3] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature. The following protocol is a self-validating system designed for accuracy and reproducibility.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical balance
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess of solid this compound to a series of appropriately sized vials. A general guideline is to add approximately 2-3 times the expected amount needed for saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[4]
-
Visually inspect the vials to ensure that an excess of undissolved solid remains. This is a critical step to confirm that the solution is indeed saturated.[2][5]
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the excess solid to settle.
-
To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Develop a suitable HPLC method for the analysis. A reverse-phase C18 column is often a good starting point for this type of molecule. The mobile phase could consist of a mixture of acetonitrile and water with a suitable additive like formic acid or trifluoroacetic acid to ensure good peak shape.
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against concentration.
-
Inject the diluted samples and determine their concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Predicted and Experimental Solubility of this compound at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Experimental Solubility (g/L) | Experimental Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | To be determined | To be determined |
| N,N-Dimethylformamide (DMF) | 36.7 | High | To be determined | To be determined |
| Ethanol | 24.5 | High | To be determined | To be determined |
| Acetone | 20.7 | Moderate | To be determined | To be determined |
| Tetrahydrofuran (THF) | 7.6 | Moderate | To be determined | To be determined |
| Ethyl Acetate | 6.0 | Moderate | To be determined | To be determined |
| Dichloromethane (DCM) | 9.1 | Low | To be determined | To be determined |
| Toluene | 2.4 | Low | To be determined | To be determined |
| Hexanes | 1.9 | Low | To be determined | To be determined |
Note: The "Experimental Solubility" columns are to be filled in by the researcher upon completion of the protocol outlined in Section 3.
The interpretation of this data will allow for the selection of appropriate solvents for various applications. For instance, a solvent with high solubility would be ideal for preparing stock solutions for reactions, while a solvent system with a steep solubility-temperature gradient might be suitable for recrystallization.
Conclusion
References
Spectroscopic Characterization of (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid (CAS No. 874289-13-1) is a synthetically valuable boronic acid derivative with potential applications in medicinal chemistry and materials science.[1] Its utility in cross-coupling reactions and as a building block for more complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming its identity, purity, and reactivity. This technical guide offers a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide synthesizes information from established spectroscopic principles and data from closely related analogs to provide a robust predictive analysis for researchers.
Introduction: The Significance of Spectroscopic Data
In the realm of drug discovery and development, the precise characterization of molecular structure is paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools that provide a detailed "fingerprint" of a molecule. For a compound like this compound, this data is critical for:
-
Structure Elucidation and Verification: Confirming the connectivity of atoms and the presence of key functional groups.
-
Purity Assessment: Identifying and quantifying impurities or residual solvents from the synthesis.
-
Reaction Monitoring: Tracking the progress of chemical transformations involving the boronic acid moiety.
-
Understanding Electronic Effects: Gaining insights into how the substituents on the phenyl ring influence the reactivity of the boronic acid.
This guide is structured to provide a comprehensive understanding of the expected spectroscopic features of this compound, enabling researchers to confidently identify and utilize this compound in their work.
Molecular Structure and Key Features
A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Key Structural Attributes:
-
Aromatic Core: A substituted phenyl ring.
-
Boronic Acid Group (-B(OH)₂): The key functional group for Suzuki-Miyaura coupling and other reactions.
-
Dimethylcarbamoyl Group (-CON(CH₃)₂): An amide functional group that influences the electronic properties of the ring.
-
Fluorine Atom (-F): An electron-withdrawing group that modulates the reactivity of the boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Aromatic-H | 7.20 - 7.80 | m | The three aromatic protons will appear as a complex multiplet due to coupling with each other and with the fluorine atom. | |
| B(OH)₂ | 4.50 - 5.50 | br s | The protons of the boronic acid hydroxyl groups are acidic and often appear as a broad singlet. The chemical shift can be highly dependent on concentration and solvent. | |
| N(CH₃)₂ | 2.90 - 3.10 | s | The six protons of the two methyl groups are equivalent and will appear as a singlet. |
Rationale for Predictions: The chemical shifts are estimated based on analogous structures found in the literature. For example, the aromatic protons of substituted phenylboronic acids typically resonate in the 7.2-8.2 ppm region. The presence of both an electron-withdrawing fluorine and a carbamoyl group will influence the precise shifts.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 165 - 170 | The carbonyl carbon of the amide group is characteristically deshielded. |
| Aromatic C-F | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant. |
| Aromatic C-B | 130 - 135 | The carbon attached to the boron atom is typically observed in this region. The signal may be broad due to the quadrupolar nature of the boron nucleus. |
| Other Aromatic C | 115 - 140 | The remaining aromatic carbons will appear in this range, with their specific shifts influenced by the substituents. |
| N(CH₃)₂ | 35 - 40 | The methyl carbons of the dimethylamino group are expected in this aliphatic region. |
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds.
-
Expected Chemical Shift: The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. For 3-fluorophenyl derivatives, the chemical shift typically appears in the range of -110 to -130 ppm (relative to CFCl₃). The exact shift will be influenced by the other substituents on the aromatic ring.
¹¹B NMR Spectroscopy
Boron-11 NMR is useful for directly probing the environment of the boron atom.
-
Expected Chemical Shift: For trigonal boronic acids, the ¹¹B NMR chemical shift is typically observed in the range of +28 to +32 ppm (relative to BF₃·OEt₂). The signal is often broad.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Key Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |
| O-H (Boronic Acid) | 3200 - 3600 | Broad, Strong | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |
| C=O (Amide) | 1630 - 1680 | Strong | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | Stretching |
| B-O | 1310 - 1380 | Strong | Stretching |
| C-F | 1100 - 1250 | Strong | Stretching |
Experimental Workflow for Spectroscopic Analysis
Caption: A typical workflow for the spectroscopic characterization of a small molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
-
Expected Molecular Ion: For this compound (C₉H₁₁BFNO₃), the expected exact mass is approximately 211.08 g/mol .
-
Mass Spectrum: In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺) would be observed at m/z 212.0889. The isotopic pattern of boron (¹⁰B and ¹¹B) might be observable.
-
Fragmentation: Common fragmentation patterns could involve the loss of water (-18) from the boronic acid, or cleavage of the dimethylamino group.
Experimental Protocols: A Self-Validating System
The following are generalized protocols for acquiring the spectroscopic data. The specific parameters should be optimized for the instrument being used.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can affect the chemical shifts, particularly of the acidic B(OH)₂ protons.
-
¹H NMR Acquisition:
-
Use a standard 1D proton pulse program.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 256-1024 scans).
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
-
¹⁹F and ¹¹B NMR Acquisition:
-
Use appropriate pulse programs for these nuclei.
-
These experiments are typically faster than ¹³C NMR due to the high natural abundance of these isotopes.
-
IR Spectroscopy Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition:
-
Obtain a background spectrum of the clean ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The data is usually presented as percent transmittance versus wavenumber.
-
Mass Spectrometry Protocol (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition:
-
Infuse the sample solution into the electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is likely to show the [M+H]⁺ ion.
-
Perform HRMS analysis to confirm the elemental composition.
-
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted NMR, IR, and MS characteristics, researchers can effectively identify, purify, and utilize this important building block in their synthetic endeavors. The provided protocols offer a starting point for the reliable and reproducible characterization of this and related compounds. As with any analytical work, it is crucial to correlate data from multiple techniques to achieve an unambiguous structural assignment.
References
The Boronic Acid Moiety: A Reversible Covalent Warhead Revolutionizing Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Long considered a synthetic curiosity, the boronic acid functional group has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique electronic properties, particularly the ability of the boron atom to act as a Lewis acid and form reversible covalent bonds with biological nucleophiles, have enabled the development of first-in-class therapeutics for a range of challenging diseases. This guide provides a comprehensive exploration of the core principles underlying the application of boronic acids in drug design. We will delve into the fundamental chemistry of boron, elucidate the mechanistic basis for its therapeutic activity, survey its successful application in FDA-approved drugs, present key experimental protocols, and discuss the challenges and future directions of this exciting field.
The Unique Chemistry of Boron: A Foundation for Drug Design
The utility of boronic acids, compounds with the general structure R-B(OH)₂, in medicinal chemistry stems from the unique electronic nature of the boron atom.[1] Boron possesses an empty p-orbital, rendering it a mild Lewis acid capable of accepting a pair of electrons from a nucleophile.[2][3] This fundamental property governs its interactions with biological macromolecules.
-
Hybridization and Geometry: In its native state, the boron atom in a boronic acid is sp² hybridized, adopting a trigonal planar geometry.[4] Upon interacting with a Lewis base, such as the hydroxide ion or a nucleophilic amino acid residue (e.g., serine, threonine), it transitions to a more stable, sp³ hybridized tetrahedral state.[3][5] This geometric shift is central to its mechanism of action.
-
pKa and Physiological Relevance: The pKa of a boronic acid is typically around 9, meaning it is largely un-ionized at physiological pH.[2][3] However, this can be modulated by the substituents on the R group; electron-withdrawing groups decrease the pKa, while electron-donating groups increase it.[2][6] The ability to tune the pKa is a critical aspect of drug design, as the anionic tetrahedral boronate species is often the biologically active form.[7]
Mechanism of Action: Reversible Covalent Inhibition
The primary mechanism through which boronic acids exert their therapeutic effects is reversible covalent inhibition.[8][9] Unlike traditional irreversible covalent inhibitors that form permanent bonds with their targets, leading to potential toxicity, boronic acids form strong but reversible bonds, offering a superior safety profile.[10] This interaction is particularly effective against enzymes that utilize a nucleophilic residue, such as serine or threonine, in their catalytic cycle.[8][11]
The canonical example is the inhibition of serine proteases.[5][12] The catalytic serine residue in the enzyme's active site attacks the electrophilic boron atom of the boronic acid.[13] This forms a tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, effectively locking the enzyme in an inactive conformation.[3][13] The reversibility of this bond prevents permanent enzyme inactivation and allows for a dynamic equilibrium, which can reduce off-target effects.[9]
Caption: Reversible covalent inhibition of a serine protease by a boronic acid.
Boronic Acids in Approved Drugs: From Concept to Clinic
The translation of boronic acid chemistry into clinical success is best exemplified by a growing number of FDA-approved drugs. These agents have validated the therapeutic potential of this unique pharmacophore.
Proteasome Inhibitors for Oncology
The ubiquitin-proteasome pathway is a critical cellular process responsible for degrading damaged or unnecessary proteins.[14][15] Cancer cells, particularly those in multiple myeloma, are highly dependent on this pathway for survival, making the proteasome an attractive therapeutic target.[16]
-
Bortezomib (Velcade®): Approved in 2003, Bortezomib was the first-in-class proteasome inhibitor and the first boronic acid-containing drug to receive FDA approval.[17][18] It is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like activity of the 26S proteasome.[14][16] The boronic acid moiety forms a covalent bond with the N-terminal threonine residue in the proteasome's catalytic site, leading to an accumulation of pro-apoptotic proteins and cell death.[2][14]
-
Ixazomib (Ninlaro®): Approved in 2015, Ixazomib is a second-generation, orally bioavailable proteasome inhibitor with a similar mechanism of action to Bortezomib.[8][18] Its development addressed the need for an oral agent in the treatment of multiple myeloma.[19]
β-Lactamase Inhibitors for Infectious Diseases
Bacterial resistance to β-lactam antibiotics, often mediated by β-lactamase enzymes that hydrolyze the antibiotic's active ring, is a major public health crisis.[20] Boronic acids have been successfully developed as inhibitors of these resistance enzymes.
-
Vaborbactam (in Vabomere®): Approved in 2017, Vaborbactam is a cyclic boronic acid β-lactamase inhibitor.[2][8] It is co-formulated with the carbapenem antibiotic meropenem. Vaborbactam potently inhibits Class A and Class C serine β-lactamases, including the Klebsiella pneumoniae carbapenemase (KPC).[21][22] By binding to the active site serine of the β-lactamase, Vaborbactam protects meropenem from degradation, restoring its antibacterial activity.[20][23]
Data Summary: Approved Boronic Acid Drugs
| Drug Name | Brand Name | Target | Therapeutic Area | Year of FDA Approval |
| Bortezomib | Velcade® | 26S Proteasome | Oncology (Multiple Myeloma) | 2003[18] |
| Ixazomib | Ninlaro® | 26S Proteasome | Oncology (Multiple Myeloma) | 2015[18] |
| Vaborbactam | Vabomere® | Serine β-Lactamases | Infectious Disease | 2017[18] |
Key Experimental Protocols
General Synthesis of an Aryl Boronic Acid via Suzuki-Miyaura Coupling Precursor
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and boronic acids are key reagents in this process.[1] A common method for their synthesis involves the reaction of an organolithium or Grignard reagent with a trialkyl borate.[24]
Protocol: Synthesis of Phenylboronic Acid
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve bromobenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Formation: Slowly add a solution of n-butyllithium (1.05 equivalents) or magnesium turnings to initiate the formation of the phenyl Grignard or phenyllithium reagent. Stir for 1 hour at -78 °C.
-
Borylation: To the cooled solution of the organometallic reagent, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the internal temperature does not rise significantly.
-
Quenching: After stirring for an additional 2-3 hours at -78 °C and then allowing the mixture to warm to room temperature, quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 1 M HCl).
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield phenylboronic acid.[2]
Workflow for Determining Inhibitory Potency (Kᵢ)
Determining the inhibition constant (Kᵢ) is crucial for characterizing a new inhibitor. This workflow outlines a general procedure for a boronic acid inhibitor against a serine protease.
Caption: A generalized workflow for determining the Kᵢ of a boronic acid inhibitor.
Challenges and Future Directions
Despite their successes, boronic acids present several challenges in drug development.
-
Stability: Boronic acids can be susceptible to oxidative degradation, which can limit their shelf-life and in vivo stability.[25] Strategies to improve stability include the formation of boronate esters or intramolecular coordination complexes, such as N-methyliminodiacetic acid (MIDA) boronates, which serve as stable prodrugs.[26]
-
Selectivity: While the reversible covalent mechanism can enhance selectivity, achieving high specificity for the target enzyme over other related proteins remains a key challenge.
-
Toxicity: The idea that boron-containing compounds might be inherently toxic has been largely demystified, especially with the success of approved drugs.[2][27] However, careful toxicological profiling is always necessary.
The future of boronic acid chemistry is bright. New applications are continually being explored, including their use as glucose sensors, antibacterial agents targeting penicillin-binding proteins, and as allosteric modulators of receptors like CXCR3.[28][29][30] The continued development of novel synthetic methods and a deeper understanding of their biological interactions will undoubtedly lead to the discovery of new and innovative boronic acid-based therapeutics.[31]
Conclusion
Boronic acids have firmly established their place as a privileged class of pharmacophores in medicinal chemistry. Their unique ability to engage in reversible covalent interactions has provided a powerful tool for designing potent and selective inhibitors for challenging biological targets. From pioneering cancer therapies to combating antibiotic resistance, the impact of boronic acids is already profound. As researchers continue to innovate and overcome the associated challenges, this versatile functional group is poised to deliver the next generation of life-saving medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 15. The ubiquitin-proteasome system (UPS) and the mechanism of action of bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. mdpi.com [mdpi.com]
- 25. pnas.org [pnas.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. drugdiscoverytrends.com [drugdiscoverytrends.com]
Methodological & Application
The Strategic Application of (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Researchers
Introduction: A Versatile Building Block in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds. This palladium-catalyzed reaction has become indispensable in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl scaffolds that are prevalent in many therapeutic agents. Within the vast arsenal of reagents for this transformation, substituted phenylboronic acids are of paramount importance, acting as key building blocks that introduce specific functionalities into the target molecule.
This guide focuses on a particularly valuable reagent: (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid . The unique substitution pattern of this molecule—featuring both an electron-withdrawing fluorine atom and a dimethylcarbamoyl group—imparts distinct electronic properties that influence its reactivity and make it a strategic component in the synthesis of targeted therapeutics. Notably, this boronic acid is a crucial intermediate in the synthesis of BRAF inhibitors, such as Vemurafenib, used in the treatment of melanoma.[1][2]
This document provides an in-depth exploration of the Suzuki-Miyaura coupling using this compound, offering insights into the reaction mechanism, detailed experimental protocols, and guidance on reaction optimization and analysis.
Understanding the Reagent: The Impact of Fluoro and Dimethylcarbamoyl Substituents
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is significantly influenced by its substituents. In the case of this compound, the interplay between the fluoro and dimethylcarbamoyl groups is a key determinant of its behavior in the catalytic cycle.
-
The Role of the Fluorine Atom: The strongly electron-withdrawing nature of the fluorine atom decreases the electron density of the aromatic ring. This electronic effect can influence the transmetalation step of the Suzuki-Miyaura reaction. While electron-donating groups on the boronic acid generally accelerate the reaction, the presence of a fluorine atom can still allow for efficient coupling with appropriate optimization of the reaction conditions.[3]
-
The Dimethylcarbamoyl Group: The amide functionality of the dimethylcarbamoyl group also acts as an electron-withdrawing group, further modulating the electronic character of the boronic acid. This group can also influence the solubility of the reagent and its interactions with the catalyst and other components of the reaction mixture.
The combined electronic effects of these substituents make this compound a unique and valuable building block for accessing specific chemical spaces in drug discovery.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
A diagram of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl > F.[3]
-
Transmetalation: This is a crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) center. The presence of a base is essential for this step, as it activates the boronic acid by forming a more nucleophilic boronate species.[4]
-
Reductive Elimination: In the final step, the two organic groups (from the aryl halide and the boronic acid) are coupled, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols: A Practical Guide
While specific reaction conditions should be optimized for each unique combination of substrates, the following protocols provide a general framework for performing a Suzuki-Miyaura coupling with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using an aqueous base solution)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).
-
Solvent Addition: Add the degassed solvent to the flask via syringe. If using an aqueous base solution, add the degassed organic solvent first, followed by the aqueous base solution.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive substrates.
Materials:
-
Same as Protocol 1
-
Microwave reactor and appropriate reaction vials
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).
-
Solvent Addition: Add the degassed solvent system to the vial.
-
Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the reaction to the desired temperature (typically 100-150 °C) for a specified time (usually 10-60 minutes).
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Optimizing Reaction Conditions
The optimal conditions for a Suzuki-Miyaura coupling depend on the specific substrates being used. The following table provides a general guide to the key parameters and their typical ranges.
| Parameter | Typical Range/Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand | The choice of catalyst and ligand is crucial for efficient reaction. For electron-deficient boronic acids, catalysts with electron-rich and bulky phosphine ligands are often effective. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for challenging substrates, but lower loadings are desirable for cost-effectiveness and to minimize residual palladium in the product. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base activates the boronic acid. The choice of base can significantly impact the reaction rate and yield. Stronger bases may be required for less reactive boronic acids. |
| Solvent | 1,4-Dioxane, Toluene, DMF, Acetonitrile/Water mixtures | The solvent system should be chosen to ensure solubility of all reactants and facilitate the catalytic cycle. Aprotic polar solvents are commonly used. |
| Temperature | 80 - 120 °C | Higher temperatures generally increase the reaction rate, but can also lead to decomposition of sensitive substrates or the catalyst. |
| Reaction Time | 1 - 24 hours | Reaction time should be optimized by monitoring the reaction progress to ensure complete conversion and minimize side reactions. |
Workflow for Suzuki-Miyaura Coupling
A flowchart outlining the experimental workflow.
Analytical Monitoring and Characterization
Careful monitoring of the reaction is essential for optimization and to ensure complete conversion.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively follow the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the progress of the reaction, allowing for the identification of the product and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. For fluorinated compounds, ¹⁹F NMR can be a powerful tool for both monitoring the reaction and characterizing the product.[4]
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of the Suzuki-Miyaura reaction. To ensure the trustworthiness and reproducibility of your results, consider the following:
-
Purity of Reagents: Use high-purity starting materials, as impurities can inhibit the catalyst or lead to side reactions.
-
Inert Atmosphere: The palladium catalyst can be sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is critical for consistent results.
-
Degassed Solvents: Using degassed solvents minimizes the presence of dissolved oxygen, which can deactivate the catalyst.
-
Consistent Monitoring: Regularly monitor the reaction to determine the optimal reaction time and to avoid the formation of degradation products.
By adhering to these principles, researchers can confidently apply the Suzuki-Miyaura coupling of this compound in their synthetic endeavors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. A thorough understanding of the Suzuki-Miyaura reaction mechanism and careful optimization of the reaction conditions are key to successfully employing this reagent. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively utilize this important synthetic tool in their pursuit of novel therapeutic agents and functional materials.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
Application Notes & Protocols: Optimizing Suzuki Coupling Reactions with Fluorinated Boronic Acids
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Challenge of Fluorine in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, agrochemicals, and materials science.[1] Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the carbon-carbon bonds essential to these complex fluorinated molecules, valued for its functional group tolerance and relatively mild conditions.[3][4]
However, the very properties that make fluorine desirable also introduce significant challenges when using fluorinated boronic acids as coupling partners. The strong electron-withdrawing nature of fluorine atoms or trifluoromethyl groups can deactivate the boronic acid, slowing the crucial transmetalation step in the catalytic cycle.[5][6] Furthermore, these electron-deficient boronic acids are often highly susceptible to a detrimental side reaction known as protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to reduced yields and unwanted byproducts.[7][8]
This guide provides a detailed analysis of the key parameters governing the success of Suzuki couplings with fluorinated boronic acids. It offers field-proven insights and step-by-step protocols to help researchers navigate the complexities of these reactions, minimize side reactions, and achieve optimal yields.
Understanding the Mechanism and Key Challenges
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]
The primary challenges with fluorinated boronic acids arise during the transmetalation step and from the inherent instability of the starting material.
-
Slow Transmetalation: Electron-withdrawing fluorine substituents decrease the nucleophilicity of the aryl group on the boronic acid, hindering its transfer to the palladium center.[6]
-
Protodeboronation: This undesired pathway competes directly with the desired cross-coupling.[13] Electron-deficient heteroaryl and polyfluorophenyl boronic acids are particularly prone to this reaction, which is often accelerated by the basic and aqueous conditions required for the coupling.[7][14]
Core Directive: A Multi-Parameter Optimization Approach
Achieving high yields requires a systematic optimization of several interdependent parameters. The goal is to identify conditions that accelerate the rate of the desired Suzuki coupling while simultaneously suppressing the rate of protodeboronation.
The Boron Reagent: Stability is Key
For substrates prone to protodeboronation, moving away from the free boronic acid is the most effective primary strategy.
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding acids. They hydrolyze in situ to slowly release the active boronic acid, keeping its concentration low and minimizing decomposition.[7]
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are often highly stable, crystalline solids. Their use can be advantageous, but their hydrolysis to the active boronic acid can be complex and substrate-dependent.[15] Some require acid catalysis for efficient hydrolysis, creating an "acid-base paradox" under basic coupling conditions that ensures a slow release.[15]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) protected boronates are exceptionally stable and provide a very slow, controlled release of the boronic acid. This is a powerful strategy for particularly unstable substrates.[7]
The Catalyst System: Ligands and Precatalysts Matter
The choice of palladium source and, more importantly, the supporting ligand is critical for coupling electron-deficient partners.
-
Ligands: Bulky, electron-rich phosphine ligands are essential. They accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[16]
-
Buchwald-type Biarylphosphine Ligands: Ligands like XPhos, SPhos, and RuPhos are highly effective for coupling sterically hindered and electron-deficient substrates.[16]
-
N-Heterocyclic Carbenes (NHCs): These offer another class of highly active ligands for challenging couplings.
-
-
Palladium Precatalysts: Modern precatalysts are designed to rapidly generate the active, monoligated Pd(0) species under mild conditions. This is crucial because slow catalyst activation at elevated temperatures can allow significant protodeboronation to occur before the coupling begins.
-
Buchwald Precatalysts (e.g., G3/G4): These are highly recommended. A specific precatalyst involving a 2-aminobiphenyl scaffold has been shown to activate almost instantaneously at room temperature with weak bases, enabling the fast and efficient coupling of unstable polyfluorophenyl and heteroaryl boronic acids.[17]
-
The Base: A Delicate Balance
The base is essential for activating the boronic acid for transmetalation, but it is also a primary culprit in promoting protodeboronation.[11][18]
-
Strength and Type: Strong bases like NaOH should generally be avoided. Milder inorganic bases are preferred.
-
Potassium Phosphate (K₃PO₄): An excellent, moderately strong base that is often effective.[16]
-
Cesium Carbonate (Cs₂CO₃): Another effective, strong base for challenging transmetalations.
-
Potassium Fluoride (KF) / Cesium Fluoride (CsF): Fluoride bases can be particularly effective due to the high fluorophilicity of boron, which aids in the formation of the reactive boronate species.[19][20]
-
-
Aqueous vs. Anhydrous: Water can facilitate protodeboronation.[21] Whenever possible, using anhydrous conditions with a non-aqueous base is highly recommended.
Solvents and Temperature
-
Solvents: Anhydrous, ethereal solvents are often the best choice.
-
1,4-Dioxane, Toluene, THF: These are common, effective solvents. Ensure they are rigorously dried and degassed to remove oxygen, which can cause catalyst decomposition and homocoupling of the boronic acid.[16]
-
-
Temperature: Higher temperatures can overcome the activation energy for sluggish couplings but will also accelerate the rate of decomposition.[16] With an optimized catalyst system, it is often possible to run reactions at lower temperatures (e.g., room temperature to 80 °C), which significantly favors the desired reaction.[17]
Comparative Data: Recommended Conditions
The following table summarizes recommended starting conditions for different classes of fluorinated boronic acids based on literature precedents. Optimization will be required for specific substrate combinations.
| Boronic Acid Type | Recommended Reagent Form | Catalyst System (Precatalyst / Ligand) | Base | Solvent | Temperature (°C) | Key Challenges & Rationale |
| Monofluoro-phenyl | Boronic Acid or Pinacol Ester | Pd(OAc)₂ / SPhos or XPhos-Pd-G3 | K₃PO₄ | Dioxane/H₂O | 80-110 | Moderate risk of protodeboronation. Ester provides more stability. Bulky ligand accelerates coupling.[22] |
| Polyfluoro-phenyl | Pinacol Ester or MIDA Boronate | XPhos-Pd-G3 or similar advanced precatalyst | K₃PO₄ (aq.) | THF or Dioxane | RT - 40 | High susceptibility to protodeboronation. Fast catalyst activation at low temp is critical.[14][17] |
| (Trifluoromethyl)phenyl | Boronic Acid or Pinacol Ester | Ni(0)/PCy₃ or Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | Strong electron-withdrawing effect slows transmetalation. Requires highly active catalyst.[5][6] |
| Fluoro-heteroaryl | Pinacol Ester or K-Trifluoroborate | XPhos-Pd-G3 or Pd(dppf)Cl₂ | K₃PO₄ or CsF | Anhydrous Dioxane | 60-100 | Very high risk of protodeboronation and potential catalyst inhibition by the heteroatom. Anhydrous conditions are strongly advised.[7][21] |
Experimental Protocols
Protocol 1: General Screening for a Challenging Coupling (e.g., with 2,3,4,6-Tetrafluorophenylboronic Acid)
This protocol utilizes a modern precatalyst and the more stable pinacol ester to minimize decomposition.
-
Reagent Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the fluorinated boronic acid pinacol ester (1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Buchwald precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 40 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots under an inert atmosphere.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Conversion of a Fluorinated Boronic Acid to its Pinacol Ester
For unstable boronic acids, conversion to the pinacol ester is a crucial first step.
-
Setup: In a round-bottom flask, dissolve the fluorinated boronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent like THF or toluene.
-
Drying: Add a drying agent (e.g., anhydrous MgSO₄) to remove the water that is formed during the esterification.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete conversion of the starting boronic acid.
-
Isolation: Filter off the drying agent and rinse with the solvent. Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki coupling reaction without further purification.
Conclusion
Successfully employing fluorinated boronic acids in Suzuki-Miyaura cross-coupling hinges on a clear understanding of the competing reaction pathways. The primary challenge is to outpace the detrimental protodeboronation side reaction. By strategically selecting more stable boron reagents, employing advanced catalyst systems that operate efficiently at lower temperatures, and carefully optimizing the base and solvent conditions, researchers can overcome these hurdles. This multi-parameter approach transforms a challenging reaction into a reliable and powerful tool for the synthesis of high-value fluorinated molecules, accelerating innovation in medicine, materials, and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. nbinno.com [nbinno.com]
- 6. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Arylboronic Acids (Suzuki-Miyaura Reaction)
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction
First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides and pseudo-halides has become one of the most powerful and widely utilized tools in modern organic synthesis.[1][2] This reaction, for which Suzuki, Heck, and Negishi were awarded the 2010 Nobel Prize in Chemistry, offers a robust and versatile method for forming carbon-carbon bonds.[3][4] Its enduring popularity in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, stems from several key advantages:
-
Mild Reaction Conditions: The reaction proceeds efficiently under relatively gentle conditions, preserving sensitive functional groups.[3][5]
-
Functional Group Tolerance: A broad range of functional groups are compatible with the reaction conditions, minimizing the need for protecting group strategies.[3][6]
-
Reagent Stability and Low Toxicity: The organoboron reagents (typically boronic acids or esters) are generally thermally stable, often crystalline solids, and are relatively insensitive to water and oxygen.[3][6] Compared to other organometallic reagents, they exhibit significantly lower toxicity, and the boron-containing byproducts are easily removed.[3][5]
-
Commercial Availability: A vast and diverse array of arylboronic acids and their derivatives are commercially available, facilitating rapid access to a wide range of molecular structures.[2][5]
These application notes serve as an in-depth technical guide for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, provide field-proven protocols, and offer insights into troubleshooting and optimization, ensuring a comprehensive understanding for both novice and experienced practitioners.
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three fundamental steps centered around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][7]
The Catalytic Cycle
The reaction is initiated by a catalytically active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[8][9]
-
Oxidative Addition: This is often the rate-determining step of the cycle. The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-pseudohalogen) bond of the aryl halide (Ar¹-X), breaking the bond and forming a new organopalladium(II) complex.[1][7] The reactivity of the halide follows the general trend: I > Br ≈ OTf >> Cl.[10]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center.[11] Crucially, this process requires activation of the organoboron species by a base.[12] The base coordinates to the boronic acid (Ar²-B(OH)₂), forming a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[12][13]
-
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl product (Ar¹-Ar²).[1] This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7] Bulky ligands on the palladium center often promote this step.[7]
The Core Components: A Deeper Dive
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its four key components.
1. Palladium Catalyst
The active catalyst is a Pd(0) species. While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, they are often air-sensitive.[1] More commonly, stable Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf) are used, which are reduced in situ to the active Pd(0) state.[8][9] Modern, highly active precatalysts, such as Buchwald's palladacycles (e.g., G3-XPhos) or PEPPSI™-type catalysts, are designed for clean, efficient generation of the active catalyst and often provide superior results, especially for challenging substrates.[3][9]
| Catalyst/Precatalyst | Common Form | Notes |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | A direct Pd(0) source. Can be sensitive to air and heat. |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | A common Pd(0) source used with a separate ligand. Can degrade to inactive palladium black.[7][9] |
| Palladium(II) Acetate | Pd(OAc)₂ | A stable, common Pd(II) precatalyst. Requires in situ reduction. |
| Buchwald Palladacycle Precatalysts | e.g., G3-XPhos | Air-stable Pd(II) precatalysts that efficiently generate the active Pd(0)L₁ species.[9] |
| PEPPSI™ Catalysts | e.g., PEPPSI-IPr | Pyridine-enhanced precatalyst preparation stabilization and initiation. Highly active for challenging substrates.[3] |
2. The Ligand
Ligands are crucial for stabilizing the palladium center, enhancing its reactivity, and modulating its selectivity.[8] Phosphine-based ligands are the most common.[1] The key is to balance two properties:
-
Electron-donating ability: Electron-rich ligands increase electron density on the palladium, facilitating the oxidative addition step.[1][7]
-
Steric bulk: Bulky ligands promote the reductive elimination step and can help prevent catalyst deactivation.[2][7]
For simple couplings, triphenylphosphine (PPh₃) may suffice. However, for less reactive substrates (like aryl chlorides) or sterically hindered partners, more sophisticated, bulky, and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[1][3][14]
| Ligand Class | Examples | Key Features & Applications |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃, PCy₃ | PPh₃ is a classic ligand. P(t-Bu)₃ and PCy₃ are more electron-rich and bulky, good for more challenging substrates.[1] |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Highly effective, bulky, and electron-rich ligands for a wide range of substrates, including aryl chlorides and sterically hindered partners.[1] |
| Ferrocenyl Phosphines | dppf | Bidentate ligand that forms stable complexes; widely used and effective for many standard couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, often more stable than phosphines. Excellent for activating unreactive substrates.[2][3] |
3. The Base
The base plays multiple, critical roles in the catalytic cycle and is indispensable for the reaction to proceed.[2][13] Its primary functions are:
-
Activation of Boronic Acid: It reacts with the boronic acid to form a more nucleophilic boronate anion, which is the active species in the transmetalation step.[2][12]
-
Facilitating Catalyst Turnover: It can react with the Pd(II)-halide complex to form a palladium-alkoxide or -hydroxide species, which may accelerate transmetalation.[2][13]
-
Accelerating Reductive Elimination: Some studies suggest certain bases can also promote the final reductive elimination step.[2]
The choice of base is critical and substrate-dependent. Inorganic bases are most common. Strong bases like K₃PO₄ or Cs₂CO₃ are often used for general-purpose couplings. For substrates with base-sensitive functional groups (e.g., esters), milder bases like K₂CO₃ or even KF may be preferable to avoid side reactions like saponification.[12][15]
| Base | Strength | Typical Use Cases & Notes |
| Potassium Phosphate | K₃PO₄ | Strong. A robust, general-purpose base for a wide variety of couplings. Often used with water as a co-solvent.[8] |
| Cesium Carbonate | Cs₂CO₃ | Strong. Highly effective, often provides higher yields for difficult couplings. More expensive. |
| Potassium Carbonate | K₂CO₃ | Moderate. A good choice when a milder base is needed to avoid side reactions. |
| Sodium Carbonate | Na₂CO₃ | Moderate. Commonly used in biphasic conditions (e.g., Toluene/Water).[16] |
| Potassium Fluoride | KF | Mild. Used for substrates with base-labile functional groups.[12] |
| Organic Bases | NEt₃, DBU | Less common for standard Suzuki couplings but used in specific applications. |
4. The Solvent
The solvent system must solubilize the reactants and catalyst while facilitating the reaction. The choice of solvent can significantly influence reaction rate and even selectivity.[17][18] Common solvents include ethers (Dioxane, THF), aromatic hydrocarbons (Toluene), and polar aprotic solvents (DMF).[17] Often, a biphasic system using an organic solvent with water is employed, which helps to dissolve the inorganic base and facilitate the reaction.[17] It is critical to use degassed solvents, as dissolved oxygen can oxidize the Pd(0) catalyst, leading to the formation of inactive palladium black and promoting undesirable side reactions like the homocoupling of boronic acids.[7][9]
| Solvent System | Properties | Typical Applications |
| Toluene / Water | Biphasic | General purpose, good for many standard couplings with inorganic bases. |
| Dioxane / Water | Biphasic, Miscible at high T | Excellent solvent for a wide range of substrates and catalysts.[19] |
| Tetrahydrofuran (THF) | Ethereal | Good general solvent, often used for room temperature couplings with reactive substrates. |
| Dimethylformamide (DMF) | Polar Aprotic | Can be effective for poorly soluble substrates, but may lead to side reactions at high temperatures.[15][17] |
| n-Butanol / Water | Protic/Biphasic | Can be a good choice for certain catalyst systems and for scaling up reactions. |
Detailed Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a generic aryl bromide with an arylboronic acid. Reaction conditions, particularly temperature and time, should be optimized for specific substrates.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2–1.5 mmol, 1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 1–2 mol%)
-
Ligand (e.g., SPhos, 2–4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 mmol, 2.0–3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane, ~0.2 M concentration)
-
Degassed Water (if using a biphasic system, ~10% of organic solvent volume)
-
Standard laboratory glassware (oven-dried), magnetic stir bars, septa, needles, and inert gas line (Argon or Nitrogen).
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), ligand (e.g., SPhos, 0.04 mmol), and base (e.g., K₃PO₄, 2.0 mmol).[8]
-
Seal the flask with a rubber septum.
-
Connect the flask to a Schlenk line or manifold. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this evacuation/backfill cycle at least three times to ensure a fully inert atmosphere. This step is critical to prevent catalyst deactivation.[9]
-
-
Reaction Execution:
-
Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 5 mL of toluene) via syringe.[8] If applicable, add degassed water (e.g., 0.5 mL) via syringe.[8]
-
Place the flask in a preheated oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously to ensure proper mixing, especially in biphasic systems.
-
Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8] Typical reaction times can range from 2 to 24 hours.
-
-
Work-up:
-
Once the reaction has reached completion (as indicated by the consumption of the limiting starting material), remove the flask from the oil bath and allow it to cool to room temperature.[8]
-
Quench the reaction by adding deionized water (e.g., 10 mL).
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (e.g., 3 x 15 mL).[8]
-
Combine the organic layers and wash with brine (a saturated aqueous solution of NaCl) to remove residual water and water-soluble impurities.[8]
-
Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[8]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[8]
-
Confirm the identity and purity of the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach is key to diagnosing and solving problems.
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | 1. Inactive Catalyst: Pd(II) precatalyst not reduced; Pd(0) source degraded (palladium black).[9] 2. Poor Reagent Quality: Boronic acid decomposed (protodeboronation).[9] 3. Insufficiently Inert Atmosphere: Oxygen has deactivated the catalyst. | 1. Use a fresh catalyst or a more robust precatalyst (e.g., Buchwald G3/G4). Test your catalyst on a known, reliable reaction.[9] 2. Check boronic acid purity by NMR. Consider using a more stable boronic ester (e.g., pinacol or MIDA esters).[9] 3. Ensure glassware is properly dried and the system is thoroughly degassed and maintained under positive inert gas pressure. |
| Side Product Formation | 1. Homocoupling of Boronic Acid: Two boronic acid molecules couple together. Often caused by oxygen in the system.[7] 2. Protodeboronation: The boronic acid is replaced by a hydrogen atom. Can be caused by excess water, high temperatures, or an inappropriate base.[3][9] 3. Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. | 1. Rigorously degas all solvents and the reaction vessel.[7][9] 2. Use the minimum required amount of water. Try a milder base or lower the reaction temperature. Consider using an anhydrous solvent system if feasible.[9] 3. This can be complex; screening different ligands or solvent systems may be necessary. |
| Poor Reproducibility | 1. Variable Reagent Purity: Batch-to-batch differences in boronic acids, solvents, or base. 2. Inconsistent Inerting/Degassing: Small variations in oxygen or water content can have a large impact. 3. Stirring Rate: In biphasic systems, inefficient mixing can lead to variable results. | 1. Use reagents from a reliable source and check purity if in doubt. 2. Standardize your degassing and inert atmosphere procedures. Use a Schlenk line for best results. 3. Ensure vigorous and consistent stirring for all reactions. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. wwjmrd.com [wwjmrd.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic Acid in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Privileged Scaffold in Modern Drug Discovery
Protein kinases are central nodes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern oncology and immunology.[1] A critical challenge in this field is the design of inhibitors that are not only potent but also selective and possess favorable pharmacokinetic profiles. The chemical architecture of these inhibitors is paramount, and their synthesis often relies on robust and versatile cross-coupling reactions.
Among the most powerful tools for constructing the biaryl scaffolds common to many kinase inhibitors is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[3][4] Boronic acids, in particular, have gained prominence due to their stability, low toxicity, and broad functional group tolerance.[4][5][6]
This document provides an in-depth guide to the application of a specific, highly valuable building block: (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid . We will explore its properties, its role in the Suzuki-Miyaura coupling, and its strategic importance in the synthesis of potent kinase inhibitors, substantiated with a detailed synthetic protocol and mechanistic insights. The unique combination of a fluoro substituent and a dimethylcarbamoyl group confers distinct advantages, positioning this reagent as a "privileged" fragment for medicinal chemists aiming to optimize drug-like properties.
Physicochemical Properties of the Reagent
A thorough understanding of a reagent's properties is fundamental to its successful application in synthesis.
| Property | Value |
| IUPAC Name | [4-(dimethylcarbamoyl)-3-fluorophenyl]boronic acid[7] |
| CAS Number | 1017980-78-7[8] or 874289-13-1[7] (Note: Multiple CAS numbers may exist) |
| Molecular Formula | C₉H₁₁BFNO₃[7] |
| Molecular Weight | 225.028 g/mol [8] |
| Form | Solid[9] |
| Storage Temperature | 2-8°C[9] |
| Key Functional Groups | Boronic Acid, N,N-dimethylamide, Fluoro-substituted Aryl Ring |
The Suzuki-Miyaura Coupling: Mechanism and Key Considerations
The Suzuki-Miyaura coupling is the cornerstone reaction for incorporating the (4-(Dimethylcarbamoyl)-3-fluorophenyl) moiety into a target molecule. A successful reaction depends on understanding the underlying catalytic cycle.
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A palladium(0) species is the active catalyst.
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of an aryl halide (R¹-X) to the Pd(0) complex, forming a Pd(II) intermediate.[2][3]
-
Transmetalation : The boronic acid must first be activated by a base (e.g., CO₃²⁻, OH⁻) to form a more nucleophilic boronate species ([R²-B(OH)₃]⁻).[3][10] This boronate then transfers its organic group (R²) to the Pd(II) complex, displacing the halide and forming a new Pd(II)-di-organic complex. This is the transmetalation step.
-
Reductive Elimination : The final step is the reductive elimination of the two organic groups (R¹-R²) from the Pd(II) complex. This forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pschemicals.com [pschemicals.com]
- 8. lookchem.com [lookchem.com]
- 9. 4-(Dimethylcarbamoyl)phenylboronic acid = 94 405520-68-5 [sigmaaldrich.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Quantitative Analysis of Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Boronic acids and their derivatives are of paramount importance in modern drug discovery and development, serving as key building blocks in organic synthesis and as pharmacologically active agents.[1][2] Their unique chemical properties, however, present distinct analytical challenges. This comprehensive guide provides a detailed exploration of robust quantitative analysis methods for boronic acids, designed to ensure accuracy, precision, and reliability in research and quality control settings. We will delve into the foundational principles, provide field-proven protocols, and address common challenges, equipping you with the expertise to develop and validate your own analytical methods.
Introduction: The Analytical Imperative for Boronic Acids
Boronic acids are characterized by a carbon-boron bond with two hydroxyl groups attached to the boron atom, imparting them with mild Lewis acidity and enabling a wide range of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to the formation of reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems.[3] However, the very reactivity that makes boronic acids valuable also renders them susceptible to degradation pathways such as oxidation and protodeboronation.[4][5] Furthermore, they can exist in equilibrium with their cyclic anhydrides, known as boroxines, a dehydration product that can complicate quantitative analysis.[6][7]
Accurate quantification of boronic acids is therefore critical at all stages of drug development, from ensuring the stoichiometry of a reaction to determining the purity and stability of an active pharmaceutical ingredient (API). This guide provides the technical framework for developing and implementing reliable analytical methods.
Foundational Knowledge: Stability and Equilibrium
A thorough understanding of the chemical behavior of boronic acids is a prerequisite for developing robust analytical methods. Two key considerations are their stability and the boronic acid-boroxine equilibrium.
Degradation Pathways
The primary degradation pathways for boronic acids are oxidation and protodeboronation.[4] Oxidative degradation involves the cleavage of the carbon-boron bond, often accelerated by the presence of reactive oxygen species.[8][9][10] Protodeboronation is the cleavage of the C-B bond by a proton source, which can be catalyzed by acidic or basic conditions.[4]
The Boronic Acid-Boroxine Equilibrium
Boronic acids can undergo intermolecular dehydration to form a six-membered ring containing alternating boron and oxygen atoms, known as a boroxine.[6][11] This is a reversible, entropically driven process, and the position of the equilibrium is influenced by factors such as concentration, solvent, and the presence of water.[11][12][13] The formation of boroxines can lead to complexities in chromatographic analysis, potentially resulting in multiple peaks for a single boronic acid species.
Caption: The reversible equilibrium between a boronic acid and its corresponding boroxine.
Chromatographic Methods for Quantitative Analysis
Chromatographic techniques are the workhorses for the quantitative analysis of boronic acids in pharmaceutical settings, offering high resolution and sensitivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of boronic acids that possess a UV chromophore.
3.1.1. Principle of Operation
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For boronic acids, reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and a polar organic solvent like acetonitrile or methanol. A UV detector measures the absorbance of the analyte as it elutes from the column, and the peak area is proportional to its concentration.
3.1.2. Experimental Protocol: Stability-Indicating HPLC Method for a Boronic Acid API
This protocol is a representative example for the analysis of a boronic acid drug substance, such as bortezomib.[4][6][7][8]
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or variable wavelength detector.
-
C18 reversed-phase column (e.g., Zorbax Extend C18, 100 x 4.6 mm, 1.8 µm).[7]
-
HPLC-grade acetonitrile, methanol, and water.
-
Trifluoroacetic acid (TFA) or formic acid.
-
Reference standard of the boronic acid.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% TFA in Water[6] |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[8] |
| Detection Wavelength | 270 nm[2][8] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the boronic acid reference standard in a suitable diluent (e.g., 90:10 methanol:water).[6]
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Accurately weigh the sample containing the boronic acid and dissolve it in the diluent to a known concentration.
Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[14][15]
3.1.3. Troubleshooting HPLC Analysis of Boronic Acids
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary interactions with residual silanols on the column.[16] | Use a low-pH mobile phase (e.g., with 0.1% TFA or formic acid) to suppress silanol ionization.[17] Use an end-capped column. |
| Split or Broad Peaks | On-column conversion between boronic acid and boroxine.[17] Column overload.[18] | Optimize mobile phase composition and pH. Reduce sample concentration or injection volume.[18] |
| Ghost Peaks | Contamination in the mobile phase or carryover from previous injections.[18][19] | Use high-purity solvents and flush the system thoroughly between runs. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification and impurity profiling.[11][20][21]
3.2.1. Principle of Operation
LC-MS couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. After separation on the HPLC column, the eluent is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing highly specific detection.
3.2.2. Experimental Protocol: Trace-Level Quantification of Boronic Acid Impurities
This protocol is a general guideline for the sensitive detection of boronic acid impurities.[5][21]
Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole).
-
C18 column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[21]
-
HPLC-grade acetonitrile and water.
-
Ammonium acetate or ammonia solution.
Chromatographic and MS Conditions:
| Parameter | Condition |
|---|---|
| Column | Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm)[21] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[12] |
| Mobile Phase B | Acetonitrile[12] |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[21] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Sample Preparation: Similar to HPLC-UV, with careful consideration of the diluent to ensure compatibility with the MS ion source.
Method Validation: Validation for trace analysis will have a strong focus on the Limit of Detection (LOD) and Limit of Quantification (LOQ).[12]
Caption: A generalized workflow for the quantitative analysis of boronic acids using HPLC.
Spectroscopic and Other Methods
While chromatography is dominant, other techniques offer valuable quantitative information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR), particularly ¹¹B NMR, can be a powerful tool for the analysis of boronic acids.[1][22]
4.1.1. Principle of Operation
¹¹B NMR is highly sensitive to the local chemical environment of the boron atom. The chemical shift and line width of the ¹¹B signal can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or borate complexes.[23][24] This allows for the quantitative assessment of boronic acid concentration and the study of its interactions with other molecules.[22]
4.1.2. Experimental Protocol: ¹¹B qNMR for Boric Acid Quantification
This protocol is adapted from a method for determining boric acid in commercial biocides.[1][25]
Instrumentation and Materials:
-
NMR spectrometer with a boron-free probe.
-
Quartz NMR tubes.
-
Deuterated solvent (e.g., D₂O).
-
Internal standard (e.g., a compound with a known concentration and a distinct NMR signal).
NMR Parameters:
| Parameter | Setting |
|---|---|
| Nucleus | ¹¹B |
| Solvent | D₂O |
| Internal Standard | Triphenyl phosphate |
| Relaxation Delay | 5 x T₁ of the slowest relaxing nucleus |
Data Analysis: The concentration of the boronic acid is determined by comparing the integral of its ¹¹B NMR signal to the integral of the known concentration of the internal standard.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
For the determination of total boron content, ICP-MS is an exceptionally sensitive technique.
4.2.1. Principle of Operation
ICP-MS involves introducing a sample into a high-temperature argon plasma, which atomizes and ionizes the sample. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.
4.2.2. Sample Preparation Considerations for ICP-MS
A key challenge in boron analysis by ICP-MS is potential loss of volatile boric acid during sample preparation.[26] To mitigate this, a complexing agent such as mannitol can be added during acid digestion to form a less volatile boron-mannitol complex.[26]
Gas Chromatography (GC) with Derivatization
Due to the low volatility of most boronic acids, GC analysis typically requires a derivatization step to convert them into more volatile species.[10] Common derivatization agents include triethanolamine and pinacol.[9][10]
Method Validation According to Regulatory Standards
All quantitative analytical methods intended for use in a regulated environment must be validated to ensure they are fit for purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for analytical procedure validation.[14]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]
-
Accuracy: The closeness of test results to the true value.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]
Conclusion
The quantitative analysis of boronic acids is a multifaceted task that requires a deep understanding of their chemistry and the principles of various analytical techniques. This guide has provided a comprehensive overview of the most relevant methods, from the workhorse HPLC-UV to the highly sensitive LC-MS and the structurally informative NMR. By following the detailed protocols and troubleshooting advice presented, researchers, scientists, and drug development professionals can confidently develop and validate robust and reliable methods for the quantification of these vital compounds, ensuring the quality and integrity of their work.
References
- 1. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. ijpar.com [ijpar.com]
- 3. Nitrophenyl boronic acids as derivatizing agents in chromatography [vtechworks.lib.vt.edu]
- 4. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability Indicating HPLC Method for Estimation of Bortezomib for Injection 3.5 mg/Vial - IJPRS [ijprs.com]
- 7. oaji.net [oaji.net]
- 8. longdom.org [longdom.org]
- 9. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sciex.com [sciex.com]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. gcms.cz [gcms.cz]
- 14. database.ich.org [database.ich.org]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. agilent.com [agilent.com]
- 17. reddit.com [reddit.com]
- 18. mastelf.com [mastelf.com]
- 19. uhplcs.com [uhplcs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. par.nsf.gov [par.nsf.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. In-Depth Method Investigation for Determination of Boron in Silicate Samples Using an Improved Boron–Mannitol Complex Digestion Method by Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Boronic Acids as Potential Pharmaceutical Agents
Introduction: The Resurgence of Boron in Medicinal Chemistry
For many years, boron-containing compounds were largely overlooked in medicinal chemistry, partly due to a misconception about their inherent toxicity.[1][2] However, this paradigm has shifted dramatically. The landmark approval of bortezomib (Velcade®) in 2003 by the U.S. Food and Drug Administration (FDA) for treating multiple myeloma ignited a renaissance in the field, showcasing the therapeutic potential of the boronic acid functional group.[1][3][4] Boronic acids, organoboron compounds with the general structure R-B(OH)₂, possess unique chemical properties that make them highly effective pharmaceutical agents.
Their utility stems from the electron-deficient nature of the boron atom, which allows it to act as a Lewis acid and form stable, yet reversible, covalent bonds with biological nucleophiles like the hydroxyl groups of serine or threonine residues found in the active sites of many enzymes.[2][5] This ability to mimic the tetrahedral transition state of substrate hydrolysis makes them potent enzyme inhibitors.[6][7] Today, several boronic acid-based drugs have been approved, and many more are in clinical trials, targeting a wide range of diseases from cancer to bacterial infections.[8][9][10]
This guide provides an in-depth exploration of boronic acids as pharmaceutical agents, offering detailed protocols for their synthesis, purification, characterization, and biological evaluation.
Part 1: The Boronic Acid Pharmacophore
1.1 Mechanism of Action: Reversible Covalent Inhibition
The primary mechanism through which boronic acids exert their therapeutic effect is by acting as transition-state analog inhibitors, particularly against serine and threonine proteases. The boron atom's empty p-orbital readily accepts a lone pair of electrons from the catalytic serine's hydroxyl group, forming a stable tetrahedral boronate adduct. This complex mimics the high-energy intermediate of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[6][7] Unlike many covalent inhibitors that form irreversible bonds, the boronic acid interaction is reversible, which can minimize off-target effects and associated toxicities.[5]
Diagram: Mechanism of Serine Protease Inhibition
Caption: Reversible covalent inhibition of a serine protease by a boronic acid.
1.2 Approved Boronic Acid Pharmaceuticals
The success of bortezomib has paved the way for other boronic acid-containing drugs, validating this chemical class across different therapeutic areas.
| Drug Name (Brand) | Target/Mechanism of Action | Approved Indication(s) | Year Approved (FDA) |
| Bortezomib (Velcade®) | 26S Proteasome Inhibitor | Multiple Myeloma, Mantle Cell Lymphoma | 2003[3][8] |
| Ixazomib (Ninlaro®) | 26S Proteasome Inhibitor | Multiple Myeloma | 2015[3][8] |
| Vaborbactam (in Vabomere®) | β-Lactamase Inhibitor | Complicated Urinary Tract Infections | 2017[3][8] |
| Crisaborole (Eucrisa®) | Phosphodiesterase 4 (PDE4) Inhibitor | Atopic Dermatitis | 2016 |
| Tavaborole (Kerydin®) | Leucyl-tRNA Synthetase Inhibitor | Onychomycosis (fungal nail infection) | 2014[3] |
Part 2: Experimental Protocols
This section provides detailed, field-proven methodologies for the synthesis, purification, characterization, and evaluation of a representative aryl boronic acid.
Protocol 2.1: Synthesis of 4-Formylphenylboronic Acid (4-FPBA)
4-Formylphenylboronic acid is a versatile bifunctional molecule used as a building block in the synthesis of pharmaceuticals like the HIV protease inhibitor Atazanavir.[11] This protocol adapts a common route starting from 4-bromobenzaldehyde.[12]
Causality: The aldehyde group in the starting material is reactive towards the Grignard reagent that will be formed. Therefore, it must first be protected as an acetal. The core C-B bond formation is achieved by reacting the Grignard reagent with a trialkyl borate, followed by acidic hydrolysis to yield the final boronic acid.
Diagram: Synthesis Workflow for 4-FPBA
Caption: Key stages in the synthesis of 4-Formylphenylboronic acid.
Materials:
-
4-Bromobenzaldehyde
-
Triethyl orthoformate
-
Ethanol (absolute)
-
Magnesium turnings
-
1,2-Dibromoethane (for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Protection of the Aldehyde Group:
-
To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), triethyl orthoformate (1.5 eq), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Add absolute ethanol as the solvent.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Extract the product, 1-bromo-4-(diethoxymethyl)benzene, with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used directly in the next step.
-
-
Grignard Reagent Formation:
-
CRITICAL: All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere.
-
In a Schlenk flask, place magnesium turnings (1.2 eq).
-
Briefly heat the magnesium under vacuum and cool under an inert atmosphere.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Add a small portion of a solution of the protected bromobenzaldehyde (1.0 eq) in anhydrous THF to initiate the reaction (indicated by bubbling and heat).
-
Once initiated, add the remaining solution dropwise via a dropping funnel, maintaining a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation and Hydrolysis:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent, keeping the internal temperature below -65 °C.
-
After addition, allow the mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by slowly adding 2M HCl. Stir vigorously for 1-2 hours. This step hydrolyzes the borate ester and removes the acetal protecting group.
-
Transfer the mixture to a separatory funnel. The product, 4-FPBA, may precipitate or be present in both layers.
-
Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-FPBA.
-
Protocol 2.2: Purification of 4-Formylphenylboronic Acid
Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate into cyclic boroxine trimers on the acidic silica surface.[13] A highly effective method involves an acid-base extraction, leveraging the acidic nature of the B(OH)₂ group.[14]
Causality: The boronic acid is acidic enough to be deprotonated by a moderately strong base (like NaOH) to form a water-soluble boronate salt. Non-acidic organic impurities remain in an organic solvent. After separating the layers, the aqueous solution is re-acidified, causing the pure boronic acid to precipitate.
Materials:
-
Crude 4-Formylphenylboronic Acid
-
Sodium hydroxide (NaOH) solution, 10% aqueous
-
Hydrochloric acid (HCl), concentrated
-
Water (deionized)
-
Methyl t-butyl ether (MTBE) or Diethyl ether
-
pH paper or pH meter
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
Dissolution as Boronate Salt:
-
Extraction of Impurities:
-
Transfer the aqueous solution to a separatory funnel.
-
Wash the basic aqueous solution two to three times with an organic solvent like MTBE or diethyl ether to remove non-acidic impurities. Discard the organic layers.
-
-
Precipitation of Pure Boronic Acid:
-
Cool the washed aqueous layer back to 10 °C in an ice bath.
-
Slowly add concentrated HCl dropwise with vigorous stirring. The 4-FPBA will begin to precipitate as the solution becomes acidic.
-
Continue adding acid until the pH is approximately 2-3 to ensure complete precipitation.
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Dry the purified 4-formylphenylboronic acid under vacuum at a moderate temperature (e.g., 50 °C) to a constant weight. A purity of >99% can often be achieved with this method.[14]
-
Protocol 2.3: Characterization of Boronic Acids
Accurate characterization is essential to confirm the structure and purity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic aromatic proton signals and an aldehyde proton signal (~9.8-10.0 ppm). The B(OH)₂ protons are often broad and may exchange with residual water, sometimes appearing as a broad singlet between 4-8 ppm.
-
¹³C NMR: Provides confirmation of the carbon skeleton. The ipso-carbon (the carbon atom attached to boron) is often difficult to observe due to quadrupolar broadening from the boron nucleus.[15]
-
¹¹B NMR: This is a definitive technique for observing the boron center. A solution in a solvent like THF or methanol should be prepared. Arylboronic acids typically exhibit a broad singlet in the range of δ 28-33 ppm relative to an external reference of BF₃·OEt₂.[16][17] The presence of a significant peak around 20-23 ppm could indicate the formation of a tetrahedral boronate complex with the solvent.
2. Mass Spectrometry (MS): Analysis of boronic acids by MS can be complicated by their tendency to dehydrate and form cyclic trimers (boroxines) in the gas phase.[1][8]
-
Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for LC-MS. In negative ion mode, the deprotonated molecule [M-H]⁻ is often the most intense peak.[3][18] In positive mode, adducts such as [M+Na]⁺ may be observed.[1]
-
Gas Chromatography (GC-MS): Direct analysis is not feasible due to low volatility. Mandatory derivatization, for example, by silylation with BSTFA, is required to form a volatile derivative.[1][2]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Using a matrix like 2,5-dihydroxybenzoic acid (DHB) can be effective, as it often forms an adduct with the boronic acid in-situ, preventing trimerization and simplifying the spectrum.[8]
Protocol 2.4: Serine Protease Inhibition Assay
This protocol describes a general method to determine the inhibitory potency (IC₅₀) of a boronic acid compound against a model serine protease, α-chymotrypsin.
Causality: The assay measures the rate of cleavage of a chromogenic or fluorogenic substrate by the enzyme. In the presence of an inhibitor, this rate decreases. By measuring the rate at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA), chromogenic substrate
-
Boronic acid inhibitor stock solution (e.g., in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5
-
DMSO (for controls and dilutions)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin in the assay buffer (e.g., 1 mg/mL). Aliquot and store at -20°C.
-
Prepare a stock solution of the substrate SAAPpNA in DMSO (e.g., 100 mM).
-
Prepare a stock solution of the boronic acid inhibitor in DMSO (e.g., 10 mM).
-
-
Assay Setup (in a 96-well plate):
-
Serial Dilutions: Prepare a serial dilution series of the boronic acid inhibitor in DMSO. For example, starting from the 10 mM stock, perform 1:3 dilutions to generate a range of concentrations.
-
Enzyme Addition: In each well, add a fixed volume of assay buffer. Then add a small volume (e.g., 1-2 µL) of the appropriate inhibitor dilution (or pure DMSO for control wells). Finally, add the enzyme solution to achieve a final concentration that gives a linear reaction rate (e.g., 10-20 nM). The total volume might be 90 µL at this stage.
-
Controls:
-
100% Activity Control: Wells containing enzyme and DMSO (no inhibitor).
-
0% Activity Control (Blank): Wells containing buffer, substrate, and DMSO (no enzyme).
-
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells (e.g., 10 µL of a diluted stock to achieve a final concentration near its Kₘ value, e.g., 100 µM).
-
Immediately place the plate in the microplate reader.
-
Measure the increase in absorbance at 405 nm (due to the release of p-nitroaniline) over time (e.g., every 30 seconds for 10-15 minutes) in kinetic mode.
-
-
Data Analysis:
-
For each concentration, calculate the initial reaction velocity (V) by determining the slope of the linear portion of the absorbance vs. time plot.
-
Subtract the slope of the blank from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Protocol 2.5: Cell Viability (MTT) Assay for Cytotoxicity
This protocol evaluates the effect of a boronic acid-based proteasome inhibitor (e.g., bortezomib) on the viability of a multiple myeloma cell line (e.g., RPMI-8226).
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which is insoluble.[19] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
RPMI-8226 multiple myeloma cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Bortezomib or test boronic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 20% SDS in 50% N,N-dimethylformamide, pH 4.7)[20] or isopropanol with 0.04 M HCl.
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count RPMI-8226 cells. Ensure cell viability is >90%.
-
Dilute the cells in culture medium to a density of 0.5-1.0 x 10⁵ cells/mL.[21]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank.
-
Incubate the plate overnight to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the boronic acid compound (e.g., bortezomib) in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing the different drug concentrations (or medium with vehicle, e.g., 0.1% DMSO, for control wells).
-
Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).[20][22]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 15-20 µL of the 5 mg/mL MTT solution to each well.[23]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the Solubilization Buffer to each well.[20] Pipette up and down carefully to dissolve the formazan crystals completely.
-
Incubate the plate for another 1-2 hours at 37°C (or overnight at room temperature in the dark) to ensure full solubilization.
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percent viability for each concentration: % Viability = (Abs_treated / Abs_control) * 100.
-
Plot % Viability versus the logarithm of the drug concentration and fit the data to determine the IC₅₀ value, similar to the enzyme inhibition assay.
-
Part 3: Safety, Handling, and Special Considerations
3.1 Laboratory Safety and Handling
While many boronic acids have a low toxicity profile, they should be handled with care in a laboratory setting.[24]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[25][26]
-
Inhalation: Handle powdered boronic acids in a well-ventilated area or a chemical fume hood to avoid inhaling dust, which can cause respiratory irritation.[24][25]
-
Storage: Store boronic acids in tightly sealed containers in a cool, dry place, away from incompatible materials. Some are sensitive to light and moisture.[26]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
3.2 Challenges and Considerations
-
Stability: A significant challenge for boronic acids in biological contexts is their oxidative instability. At physiological pH, they can be oxidized by reactive oxygen species (ROS), leading to cleavage of the C-B bond.[27][28] This has led to the development of more stable derivatives, such as MIDA boronates or boralactones, which can also serve as prodrugs.[27]
-
Off-Target Effects: The reactivity of the boronic acid group means it can potentially interact with other biological nucleophiles besides the intended target. Careful design of the organic scaffold (the 'R' group) is crucial to impart selectivity and minimize off-target binding.
-
Toxicity: While generally considered less toxic than many other reactive functional groups, high doses or chronic exposure to some boron compounds can lead to reproductive and developmental toxicity.[24] Comprehensive preclinical toxicity studies are a critical part of the drug development process for any boronic acid candidate.[29][30]
Conclusion
The journey of boronic acids from chemical curiosities to life-saving pharmaceuticals is a testament to the power of innovative medicinal chemistry. Their unique mechanism of reversible covalent inhibition offers a powerful tool for designing potent and selective drugs. With a growing number of approved agents and a robust pipeline of candidates, boronic acids are firmly established as a vital pharmacophore in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to confidently explore and advance this promising class of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. 4-Formylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. nbinno.com [nbinno.com]
- 12. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 15. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. biopioneer.com.tw [biopioneer.com.tw]
- 20. scispace.com [scispace.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Synergistic Efficacy of the Demethylation Agent Decitabine in Combination With the Protease Inhibitor Bortezomib for Treating Multiple Myeloma Through the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. laballey.com [laballey.com]
- 25. fishersci.co.uk [fishersci.co.uk]
- 26. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 27. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions with (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the unique challenges presented by this substrate. As Senior Application Scientists, we have structured this guide to move beyond simple protocols and explain the chemical reasoning behind each strategic choice.
The structure of this compound presents a classic challenge in modern cross-coupling chemistry. The molecule combines two key features that can impede the reaction: the electron-withdrawing nature of the fluoro and dimethylcarbamoyl groups, and the steric hindrance imposed by the ortho-fluoro substituent. These characteristics can significantly slow the crucial transmetalation step of the catalytic cycle and increase the likelihood of side reactions like protodeboronation. This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using this specific boronic acid, presented in a question-and-answer format.
Q1: My reaction shows very low to no conversion. What are the first fundamental parameters I should verify?
A1: Before exploring advanced solutions, it is critical to ensure the fundamentals of the reaction setup are sound. A failed Suzuki coupling often stems from issues with basic reaction integrity rather than the complexity of the substrate itself.
Core Checklist:
-
Inert Atmosphere: The Suzuki-Miyaura catalytic cycle relies on a Pd(0) species, which is highly sensitive to oxygen. Oxygen can oxidize the active catalyst to Pd(II) and promote the unwanted homocoupling of the boronic acid.[1][2] Ensure your solvents are thoroughly degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas from start to finish.[1]
-
Catalyst and Ligand Integrity:
-
Precatalyst Activity: If using a Pd(II) precatalyst like Pd(OAc)₂, it must be effectively reduced in situ to the active Pd(0) state.[1] Air-stable precatalysts, such as palladacycles (e.g., Buchwald G3 or G4 precatalysts), are often more reliable as they provide a controlled and efficient generation of the active catalyst.[1][3]
-
Ligand Oxidation: Phosphine ligands are notoriously susceptible to oxidation. Using fresh, properly stored ligands is paramount. If you suspect ligand degradation, use a new batch.[2]
-
-
Reagent Purity and Stability:
-
Boronic Acid Quality: Boronic acids can degrade over time. It is advisable to verify the purity of your this compound, as impurities can inhibit the catalyst.
-
Base Quality: Ensure the base is finely powdered and dry. Clumps can lead to poor solubility and inconsistent results. Some bases, like K₃PO₄, can be hygroscopic and may require oven-drying before use.
-
Q2: I believe the electron-deficient nature of my boronic acid is inhibiting the reaction. How can I accelerate the transmetalation step?
A2: This is a very common issue. The electron-withdrawing fluoro and carbamoyl groups reduce the nucleophilicity of the arylboronic acid, which slows the transfer of the aryl group from boron to the palladium center (transmetalation).[1] This is often the rate-limiting step for electron-deficient substrates.[4]
Strategic Solutions:
-
Enhance Ligand Electron Donation: The choice of ligand is critical. To counteract the electronic deficiency of the boronic acid, use a bulky, highly electron-rich phosphine ligand. These ligands increase the electron density on the palladium center, which facilitates the transmetalation and subsequent reductive elimination steps.[1][5]
-
Strengthen the Base: A stronger base is often required to form the more nucleophilic boronate "ate" complex, which is the active species in transmetalation.[1][6] For electron-deficient boronic acids, weaker bases like Na₂CO₃ are often insufficient.
-
Recommended Bases: Switch to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ .[1] Cesium bases are often particularly effective due to the high solubility of cesium salts in organic solvents.
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the slow transmetalation barrier.[1] If you are running the reaction at 80 °C, consider increasing it to 100-110 °C, provided the substrates are stable at that temperature. This necessitates the use of high-boiling point solvents like dioxane or toluene.[1]
Caption: The catalytic cycle highlighting the challenging transmetalation step.
Q3: The ortho-fluoro substituent is likely causing steric hindrance. What are the best practices for sterically demanding couplings?
A3: Correct. The fluorine atom ortho to the boronic acid group can sterically hinder the approach to the palladium center.[7][8] This challenge often occurs in tandem with the electronic effects.
Strategic Solutions:
-
Employ Bulky Ligands: This is the most effective strategy. Bulky ligands not only have beneficial electronic properties but also create a coordinatively unsaturated palladium center that promotes both oxidative addition and reductive elimination, helping to drive the catalytic cycle forward.[1][9]
-
Optimize Catalyst System: For sterically demanding reactions, traditional catalysts like Pd(PPh₃)₄ are often ineffective.[9] Modern palladacycle precatalysts (e.g., XPhos Pd G3) are designed to provide a clean, rapid initiation to form the active monoligated Pd(0) species, which is crucial for coupling hindered partners.
-
Solvent Choice: The solvent can influence catalyst stability and reaction rates.[11] Aprotic polar solvents or mixtures are generally preferred.
Q4: How can I prevent the decomposition (protodeboronation) of my boronic acid during the reaction?
A4: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a major parasitic side reaction, especially for electron-deficient boronic acids which are more susceptible to this pathway under basic conditions.[2][3][12][13]
Strategic Solutions:
-
Use Milder, Non-Aqueous Bases: While a strong base is needed, very harsh conditions (like aqueous NaOH) can accelerate protodeboronation. Using bases like potassium fluoride (KF) or employing strictly anhydrous conditions can suppress this side reaction.[12]
-
Protect the Boronic Acid: A highly effective strategy is to convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) , MIDA boronate , or trifluoroborate salt (BF₃K) .[2][12][13] These derivatives are more robust and slowly release the boronic acid in situ under the reaction conditions. This keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing its decomposition.[2]
-
Minimize Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction by LC-MS or TLC, and once the starting material is consumed, begin the workup. Lowering the temperature, if the reaction rate is still acceptable, can also help.[2][12]
Q5: I am observing a significant amount of a byproduct that I believe is the homocoupling of my boronic acid. What causes this and how can it be prevented?
A5: Boronic acid homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is primarily caused by the presence of oxygen, which oxidizes the Pd(0) catalyst. The resulting Pd(II) species can then undergo a different catalytic cycle that leads to homocoupling.
Strategic Solutions:
-
Rigorous Degassing: This is the most critical preventative measure. As mentioned in Q1, ensure your solvent is thoroughly deoxygenated and the reaction is kept under a strict inert atmosphere.[1]
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. If the problem persists despite rigorous degassing, experimenting with a different palladium precatalyst or ligand system may be beneficial.[9]
-
Slow Addition: In some cases, the slow addition of the boronic acid solution to the reaction mixture via a syringe pump can help. This keeps the concentration of the boronic acid low at any given time, disfavoring the bimolecular homocoupling reaction.[9]
Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific coupling partner.
Materials & Reagents
| Reagent | Molar Equiv. | Recommended Choice |
| Aryl Halide (Ar-Br) | 1.0 | - |
| This compound | 1.3 - 1.5 | - |
| Palladium Precatalyst | 1 - 2 mol% | XPhos Pd G3 |
| Base | 2.0 - 3.0 | K₃PO₄ (finely powdered) |
| Solvent | 0.1 - 0.2 M | 1,4-Dioxane / H₂O (10:1) |
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Establish Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (e.g., 2 mol%). Then, add the degassed 1,4-dioxane/water solvent mixture via syringe.[1]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C . Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via LC-MS or TLC. Look for the disappearance of the limiting aryl halide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.[1]
Troubleshooting Workflow
If you encounter low yields, follow this logical decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid in coupling reactions
Technical Support Center: (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Suzuki-Miyaura coupling reactions involving this compound. This resource, designed by Senior Application Scientists, provides in-depth troubleshooting for common side reactions and challenges encountered during its use. Our goal is to move beyond simple protocols to explain the causality behind experimental choices, ensuring you can design robust and self-validating experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common issues observed in the lab, providing not just solutions, but the scientific reasoning behind them.
Q1: My reaction yield is low and I'm observing a significant amount of a byproduct that corresponds to the loss of the boronic acid group. What is happening and how can I fix it?
A1: You are likely observing protodeboronation. This is a major decomposition pathway where the C–B bond is cleaved and replaced by a C–H bond from a proton source (like water).[1][2] The electron-withdrawing nature of both the fluoro and dimethylcarbamoyl groups makes the boronic acid particularly susceptible to this side reaction, especially under basic conditions.[3][4]
Core Problem: The boronic acid is degrading faster than it is coupling.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Detailed Strategies:
-
Optimize the Base: The choice of base is critical. Strong bases can accelerate protodeboronation.[5]
-
Control the Temperature: Higher temperatures increase the rate of all reactions, including undesired protodeboronation.[5]
-
Manage Water Content: While Suzuki reactions often benefit from some water to facilitate base dissolution and the catalytic cycle, excess water provides a ready source of protons for protodeboronation.[5]
-
Recommendation: Use anhydrous solvents (e.g., dioxane, THF) and carefully dried reagents. If an aqueous base is necessary, use a biphasic system (e.g., Toluene/H₂O) and minimize the water volume.
-
-
Switch to a More Stable Boron Reagent: This is a highly effective, albeit more synthetically involved, strategy.[1][2]
-
Recommendation: Convert the boronic acid to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[5][7] These reagents act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing decomposition.[2][8]
-
Q2: I'm seeing a symmetrical biaryl byproduct derived from my boronic acid. What is this side reaction and how can I prevent it?
A2: This is boronic acid homocoupling. This side reaction forms a symmetrical biaryl from two molecules of your boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.[9] For electron-deficient boronic acids like this compound, this pathway can be particularly prevalent.[3][10][11]
Primary Causes:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[9][12]
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it can directly mediate the homocoupling of the boronic acid before the catalytic cycle is fully established.[7][9]
| Strategy | Rationale | Recommended Action |
| Rigorous Oxygen Exclusion | Prevents oxidation of the Pd(0) catalyst, which is a primary initiator of homocoupling.[9][12] | Degas solvents thoroughly (e.g., three freeze-pump-thaw cycles or sparging with argon for 15-20 mins). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[1] |
| Catalyst Choice | Pd(0) sources (e.g., Pd(PPh₃)₄) or modern Pd(II) precatalysts (e.g., Buchwald G3/G4 precatalysts) are designed for rapid generation of the active Pd(0) species, minimizing the time Pd(II) is available to cause homocoupling.[13] | Use a Pd(0) source directly or switch to a highly active precatalyst that rapidly converts to Pd(0). |
| Ligand Selection | Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the desired cross-coupling catalytic cycle, allowing it to outcompete homocoupling.[10][14] | Employ bulky monodentate phosphine ligands. For electron-deficient boronic acids, ligands like SPhos have been shown to be effective in promoting cross-coupling over homocoupling.[3][10] |
| Addition of a Reducing Agent | A mild reducing agent can help ensure the palladium remains in its active Pd(0) state. | In specific industrial cases, the addition of a mild reducing agent like potassium formate has been used to suppress homocoupling.[12] This should be tested carefully. |
Q3: The functional groups on my boronic acid (fluoro, dimethylcarbamoyl) seem to be causing issues. Can they participate in side reactions?
A3: Yes, while generally robust, these functional groups can be implicated in specific side reactions under certain conditions.
-
C-F Bond Activation: While the C(sp²)–F bond is very strong, palladium-catalyzed C-F bond activation is possible, especially with highly active catalysts or under harsh conditions.[15] However, for this substrate, it is a less common side reaction compared to protodeboronation. Nickel catalysts are more commonly associated with C-F activation.[16][17] If you observe unexpected products, consider the possibility of C-F activation, particularly if using specialized, highly electron-rich catalyst systems.
-
Amide Group Stability: The dimethylcarbamoyl (amide) group is generally stable under standard Suzuki conditions. However, under very harsh basic conditions (e.g., high concentrations of NaOH/KOH at elevated temperatures), hydrolysis to the corresponding carboxylic acid could occur.
-
Recommendation: This is another reason to favor milder bases like K₃PO₄ or Cs₂CO₃, which are less likely to hydrolyze the amide.[18]
-
Experimental Protocols
Protocol 1: General Procedure for Minimizing Protodeboronation and Homocoupling
This protocol incorporates best practices for running a clean Suzuki-Miyaura coupling with this compound.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Halide (1.0 equiv., preferably bromide or iodide)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0-3.0 equiv.)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.[13]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[1][12]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. The lower temperature helps to minimize thermal decomposition pathways like protodeboronation.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for consumption of starting materials and the formation of homocoupling or protodeboronation byproducts against authenticated standards if available.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Conversion of Boronic Acid to Pinacol Ester for Enhanced Stability
This procedure can be used if protodeboronation remains a persistent issue.
Materials:
-
This compound (1.0 equiv.)
-
Pinacol (1.1 equiv.)
-
Anhydrous Solvent (e.g., Toluene or THF)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve the boronic acid and pinacol in toluene.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude pinacol ester is often of sufficient purity to be used directly in the subsequent Suzuki coupling reaction using the general protocol above.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Reactions with Electron-Deficient Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a particularly challenging area of Suzuki-Miyaura cross-coupling: reactions involving electron-deficient boronic acids. These substrates are crucial for synthesizing a wide range of pharmaceutical and materials science targets, yet their unique electronic properties often lead to low yields, slow reaction rates, and problematic side reactions.
This center is designed to move beyond generic protocols. We will explore the underlying chemical principles—the "why"—behind common failures and provide a logical framework for systematic optimization of your reaction conditions, focusing specifically on the critical interplay between the base and solvent.
Troubleshooting Guide: Common Issues & Solutions
When working with electron-deficient boronic acids, the catalytic cycle's turnover-limiting step is often the transmetalation from boron to the palladium center. The electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the organic fragment, making this transfer sluggish. Furthermore, these substrates are particularly susceptible to a detrimental side reaction known as protodeboronation.
Issue 1: Low to No Conversion of Starting Materials
This is the most common failure mode. After the expected reaction time, analysis (TLC, LC-MS) shows predominantly unreacted aryl halide and boronic acid.
Potential Causes:
-
Inefficient Transmetalation: The primary culprit. The electron-deficient boronic acid, even when activated by a base to form the boronate, is not nucleophilic enough to efficiently transmetalate to the Pd(II) center.[1][2]
-
Weak or Inappropriate Base: The chosen base may be too weak to form a sufficient concentration of the active boronate species [Ar-B(OH)₃]⁻.[3]
-
Catalyst Deactivation: Oxygen can irreversibly oxidize the active Pd(0) catalyst, halting the catalytic cycle.[4][5]
-
Poor Reagent Quality: The boronic acid may have degraded, or the catalyst and ligands may be old or oxidized.[4]
Recommended Solutions:
-
Switch to a Stronger, Non-Nucleophilic Base: A stronger base will shift the equilibrium further towards the formation of the highly active boronate complex.[5] However, very strong bases like NaOH can promote side reactions. Moderately strong bases are often the best choice.
-
Employ Electron-Rich Ligands: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs). These ligands increase the electron density on the palladium center, making it more receptive to the transmetalation step and accelerating reductive elimination.[3][6]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome a sluggish transmetalation barrier. Monitor for substrate or product decomposition.
-
Ensure Rigorously Inert Conditions: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[3][4] Use fresh, high-purity reagents.[4]
Issue 2: Significant Protodeboronation Observed
Analysis of the crude reaction mixture shows a significant amount of the arene byproduct (Ar-H), formed by replacing the boronic acid group with a hydrogen atom. This is a major pathway for reagent consumption and yield loss.[7][8]
Potential Causes:
-
Base-Catalyzed Protodeboronation: This is the most pertinent mechanism under Suzuki conditions.[9] The boronate anion, formed by the action of the base, can react with a proton source (often water in the solvent system) to cleave the C-B bond.[7][9]
-
High Temperature & Prolonged Reaction Time: These conditions increase the rate of protodeboronation, especially if the desired coupling reaction is slow.[8]
-
Substrate Susceptibility: Electron-deficient and heteroaromatic boronic acids are inherently more prone to protodeboronation.[8][10]
Recommended Solutions:
-
Use a Milder Base: This is a crucial optimization step. While a strong base is needed for transmetalation, an overly strong base can accelerate protodeboronation. Finding the right balance is key.
-
Consider Anhydrous Conditions: While many Suzuki protocols use aqueous solvents, water is a direct proton source for protodeboronation.[4] Switching to an anhydrous solvent system can significantly suppress this side reaction.
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative that slowly releases the active species in situ. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing its decomposition.[7] Excellent options include:
-
Minimize Reaction Time: Use a more active catalyst/ligand system to accelerate the productive coupling reaction, thereby reducing the time the boronic acid is exposed to harsh conditions.
Issue 3: Reaction Stalls or Proceeds Slowly
The reaction begins as expected but stops before the limiting reagent is fully consumed, or it requires an impractically long time to reach completion.
Potential Causes:
-
Poor Solubility of Base: Common inorganic bases like K₃PO₄ and K₂CO₃ have very low solubility in purely organic solvents like toluene or dioxane.[3] If the base is not sufficiently available, the reaction will be slow or stall.
-
Non-Optimal Solvent System: The solvent's polarity and coordinating ability can dramatically influence the reaction rate and even selectivity.[11][12] The solvent must solubilize the reagents and stabilize key intermediates in the catalytic cycle.
-
Insufficient Catalyst Loading: For particularly challenging couplings, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to maintain a sufficient concentration of the active catalyst throughout the reaction.
Recommended Solutions:
-
Optimize the Solvent System:
-
Aqueous Mixtures: For insoluble inorganic bases, a mixed solvent system like Dioxane/H₂O or Toluene/H₂O (typically in ratios from 4:1 to 10:1) is standard. The water helps to solubilize the base and facilitate its action.[13]
-
Polar Aprotic Solvents: Solvents like DMF, NMP, or acetonitrile can be effective, but their impact can be complex and substrate-dependent.[11][12][14] They can help solubilize all components but may also coordinate to the palladium center, influencing its reactivity.
-
-
Improve Base-Solvent Compatibility:
-
If using an insoluble base like K₃PO₄, ensure vigorous stirring to maximize the surface area and interaction with the reaction medium.
-
Consider switching to a base with better organic solubility, such as cesium carbonate (Cs₂CO₃), which is often effective but more expensive.
-
-
Screen Different Catalyst Precatalysts: Modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, are designed for rapid and efficient generation of the active Pd(0) species, which can prevent stalling at the beginning of the reaction.
Frequently Asked Questions (FAQs)
Q1: How do I select the right base for my electron-deficient boronic acid?
The choice of base is a delicate balance. You need a base strong enough to activate the boronic acid for transmetalation but not so strong that it promotes protodeboronation or decomposition of other functional groups.
| Base | Approx. pKa (of conj. acid) | Typical Use Case & Comments |
| K₃PO₄ | 12.3 | Excellent starting point. Moderately strong, often provides a good balance between reactivity and minimizing side reactions. Low solubility in organic solvents.[3] |
| Cs₂CO₃ | 10.3 | Highly effective for difficult couplings. More soluble in organic solvents than K₂CO₃/K₃PO₄. Its effectiveness is also attributed to the role of the large Cs⁺ cation.[1] |
| K₂CO₃ | 10.3 | A common and cost-effective choice. Generally considered a milder base than K₃PO₄.[3] |
| KF | 3.2 | Very mild fluoride source. Can be used under nearly neutral, anhydrous conditions, which is ideal for suppressing protodeboronation.[3] |
| Organic Bases (e.g., Et₃N) | 10.7 | Generally less effective than inorganic bases for Suzuki couplings, but can be useful in specific cases where inorganic salts are problematic.[15] |
Recommendation: Start with K₃PO₄ . If protodeboronation is severe, switch to a milder base like KF or consider using a more stable boronate ester. If the reaction is too slow, a stronger base like Cs₂CO₃ may be required.
Q2: What is the best solvent for these reactions?
There is no single "best" solvent, as the optimal choice depends on the specific substrates, base, and temperature.
| Solvent System | Properties & Rationale |
| Dioxane / H₂O | Workhorse system. Dioxane is a good solvent for organic substrates, while water solubilizes the inorganic base.[13] |
| Toluene / H₂O | Similar to dioxane/water but allows for higher reaction temperatures due to the higher boiling point of toluene. |
| THF | A good polar, aprotic solvent. Often used for reactions at moderate temperatures (up to ~65 °C). |
| DMF, NMP | Polar, high-boiling solvents. Can be very effective for challenging couplings by enhancing solubility and reaction rates, but can be difficult to remove and may coordinate to the catalyst.[12][14] |
Recommendation: Begin with a Dioxane/H₂O (4:1) mixture. It provides a good balance of solubility for both the organic reagents and the inorganic base. If higher temperatures are needed, switch to Toluene/H₂O .
Q3: Why is transmetalation the key problem with electron-deficient boronic acids?
The transmetalation step involves the transfer of the organic group from the boron atom to the palladium atom. This transfer is essentially a nucleophilic attack by the organic group onto the electrophilic palladium center.
-
Base Activation: The base first reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic "ate" complex, the boronate [R-B(OH)₃]⁻.[3][16][17]
-
Nucleophilic Transfer: The electron density on the carbon atom attached to boron is crucial for this step. Electron-withdrawing groups on the aryl ring pull electron density away from this carbon, making it a weaker nucleophile.
-
Slow Transfer: This reduced nucleophilicity leads to a higher activation energy barrier for the transmetalation step, making it the slowest (rate-limiting) step in the entire catalytic cycle for these substrates.[2]
Visualizing the Optimization Workflow
A systematic approach is critical to solving issues with these challenging reactions. The following flowchart outlines a logical troubleshooting sequence.
Caption: Troubleshooting workflow for Suzuki reactions.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Base and Solvent
This protocol provides a robust starting point for coupling an electron-deficient boronic acid with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Electron-Deficient Boronic Acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., Anhydrous, degassed 1,4-Dioxane and Water)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a stir bar, add the aryl bromide (e.g., 0.5 mmol), the boronic acid (e.g., 0.6 mmol), the palladium precatalyst (e.g., 0.005 mmol), and the base (e.g., 1.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water for a 0.1 M solution) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine Adduct for Stable Storage
If protodeboronation is a persistent issue, converting the boronic acid to a stable diethanolamine adduct can be highly effective.[5]
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the electron-deficient boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white precipitate will typically form. Continue stirring the resulting slurry for 15-30 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable adduct can now be weighed and used directly in Suzuki coupling reactions, often performing well in protic solvents.[5]
References
- 1. books.rsc.org [books.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Preventing Deboronation of (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid
Welcome to the dedicated technical support guide for researchers utilizing (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid in their synthetic endeavors. This resource is designed to provide in-depth troubleshooting advice and practical solutions to a common challenge encountered with this and similar electron-deficient boronic acids: deboronation. As drug development professionals and researchers, ensuring the integrity of your building blocks is paramount for reaction efficiency and product purity. This guide, presented in a question-and-answer format, offers field-proven insights to help you navigate and overcome this critical issue.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a significant problem with this compound?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of 3-fluoro-N,N-dimethylbenzamide, a byproduct that reduces the yield of your desired cross-coupled product and complicates purification. This particular boronic acid is susceptible to deboronation due to the presence of two electron-withdrawing groups on the phenyl ring: the dimethylcarbamoyl group and the fluorine atom. These groups increase the electrophilicity of the ipso-carbon (the carbon attached to the boron), making it more prone to protonolysis, especially under basic conditions commonly used in cross-coupling reactions.[2][3]
Q2: Under what reaction conditions is deboronation of this compound most likely to occur?
A2: Deboronation of electron-deficient arylboronic acids is most prevalent under basic conditions, which are unfortunately often a requirement for activating the boronic acid in cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] Several factors can exacerbate this issue:
-
Strong Bases: The use of strong inorganic bases can accelerate the rate of protodeboronation.[2]
-
High Temperatures and Long Reaction Times: Prolonged exposure to heat can provide the necessary activation energy for the deboronation pathway to compete more effectively with the desired cross-coupling.
-
Presence of Protic Solvents: Water and alcohols in the reaction mixture can act as proton sources, facilitating the cleavage of the C-B bond.[1]
-
Inefficient Catalytic System: If the rate of the desired cross-coupling is slow due to a suboptimal catalyst or ligand, the boronic acid has more time to decompose via deboronation.[5]
Q3: How can I detect and quantify the extent of deboronation in my reaction?
A3: Several analytical techniques can be employed to monitor the consumption of your starting boronic acid and the formation of the deboronated byproduct:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These are powerful techniques for separating and quantifying the components of your reaction mixture. A well-developed HPLC method can resolve the starting boronic acid, the desired product, and the deboronated byproduct, allowing for accurate determination of reaction progress and yield.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: You can monitor the disappearance of the aromatic proton signals of the boronic acid and the appearance of new signals corresponding to the deboronated product.
-
¹¹B NMR: This technique is particularly useful for observing the boron-containing species. The boronic acid will have a characteristic chemical shift, which will disappear as deboronation proceeds.[6]
-
¹⁹F NMR: The fluorine signal will have a distinct chemical shift in the starting material and the deboronated product, providing another handle for monitoring the reaction.
-
Troubleshooting Guide: Low Yields and Deboronation
This section provides a structured approach to troubleshooting common issues related to the deboronation of this compound during cross-coupling reactions.
Issue 1: Significant formation of 3-fluoro-N,N-dimethylbenzamide byproduct.
This is a clear indication of protodeboronation. The following workflow can help you mitigate this side reaction.
Caption: Troubleshooting workflow for minimizing deboronation.
Detailed Explanation of Troubleshooting Steps:
-
Use Milder Bases: Strong bases can significantly accelerate protodeboronation. Switching from hydroxides or alkoxides to milder bases like potassium phosphate (K₃PO₄), cesium fluoride (CsF), or potassium acetate (KOAc) can often suppress this side reaction without overly compromising the desired coupling.
-
Lower Reaction Temperature: If your reaction conditions allow, reducing the temperature can disfavor the deboronation pathway, which may have a higher activation energy than the desired catalytic cycle.
-
Employ a More Active Catalyst System: The goal is to make the Suzuki-Miyaura coupling much faster than the deboronation. Using highly active palladium precatalysts with electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can significantly accelerate the cross-coupling, thereby minimizing the time the boronic acid is exposed to conditions that promote its decomposition.[5]
-
Reduce Water Content: While many Suzuki protocols use aqueous bases, water can be a proton source for deboronation.[1] If feasible, consider using anhydrous conditions with a soluble, non-aqueous base.
-
Convert to a More Stable Boronic Acid Derivative: This is a highly effective strategy for particularly sensitive substrates.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are compatible with many reaction conditions.[7][8] Under the basic conditions of the Suzuki coupling, the MIDA group is slowly hydrolyzed to release the boronic acid in situ. This "slow-release" strategy keeps the instantaneous concentration of the reactive boronic acid low, which significantly suppresses deboronation.[1][7]
-
Organotrifluoroborate Salts: Potassium aryltrifluoroborate salts are another class of stable boronic acid surrogates. They also participate in a slow-release mechanism under the reaction conditions.[1]
-
Issue 2: Reaction fails to go to completion, with both starting materials remaining.
This suggests a problem with the catalytic cycle itself, which could be indirectly promoting deboronation by extending the reaction time.
Troubleshooting Steps:
-
Check Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand have not degraded. Use fresh reagents or those stored properly under an inert atmosphere.
-
Ensure an Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[2] Thoroughly degas your solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Optimize Solvent System: The solubility of all components (aryl halide, boronic acid, base, and catalyst) is crucial. A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is common, but the ratio may need to be optimized for your specific substrates.
-
Re-evaluate the Base: The base not only facilitates transmetalation but also influences the catalyst's activity and stability. Ensure the chosen base is appropriate for the catalyst system and substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol provides a starting point with conditions known to suppress deboronation.
Reagents and Equipment:
-
This compound (1.0 eq.)
-
Aryl halide (1.2 eq.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 eq.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the aryl halide, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis and Use of this compound MIDA ester
This "slow-release" approach is highly recommended for challenging couplings.
Part A: Synthesis of the MIDA Boronate
Reagents and Equipment:
-
This compound (1.0 eq.)
-
N-methyliminodiacetic acid (MIDA) (1.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating block
Procedure:
-
To a reaction vial, add this compound and MIDA.
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M.
-
Seal the vial and heat the mixture to 80-100 °C with stirring for 1-2 hours, or until the reaction is complete as monitored by LC-MS.
-
Cool the reaction mixture to room temperature. The MIDA boronate may precipitate upon cooling.
-
The crude MIDA boronate can often be isolated by filtration and washing with a non-polar solvent. Further purification can be achieved by recrystallization or chromatography.
Part B: Suzuki-Miyaura Coupling using the MIDA Boronate
Follow the procedure in Protocol 1 , substituting the boronic acid with the synthesized MIDA boronate (1.1 eq.). The use of K₃PO₄ as the base is crucial for the slow in situ hydrolysis of the MIDA ester.[7]
Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes
| Entry | Base | Catalyst System | Temp (°C) | Time (h) | Deboronated Byproduct (%) | Desired Product Yield (%) |
| 1 | K₂CO₃ | Pd(PPh₃)₄ | 100 | 12 | ~40 | ~50 |
| 2 | K₃PO₄ | Pd(dppf)Cl₂ | 90 | 8 | ~25 | ~65 |
| 3 | K₃PO₄ | XPhos Pd G3 | 80 | 4 | <10 | >85 |
| 4 | K₃PO₄ | XPhos Pd G3 | 80 | 4 | <5 | >90 |
Yields are approximate and will vary depending on the specific aryl halide used.
¹H and ¹¹B NMR Data for Monitoring
-
This compound:
-
¹H NMR (DMSO-d₆): Expect aromatic protons in the range of 7.5-8.0 ppm, N-methyl protons around 2.9 and 3.1 ppm (due to restricted rotation around the C-N amide bond), and a broad singlet for the B(OH)₂ protons.
-
¹¹B NMR (DMSO-d₆): A broad signal is expected around 28-30 ppm, characteristic of a trigonal boronic acid.[6]
-
-
3-fluoro-N,N-dimethylbenzamide (Deboronated Product):
-
¹H NMR (CDCl₃): Aromatic protons will shift compared to the boronic acid, typically appearing between 7.0-7.5 ppm. The N-methyl protons will remain as two singlets around 2.9 and 3.1 ppm.
-
¹¹B NMR: The signal corresponding to the boronic acid will be absent.
-
Mechanistic Insight: The "Why" Behind Deboronation
Understanding the mechanism of deboronation is key to preventing it. For electron-deficient arylboronic acids under basic conditions, a plausible pathway involves the formation of a boronate species, which then undergoes protonolysis.
Caption: Simplified mechanism of base-catalyzed protodeboronation.
The electron-withdrawing groups on the aromatic ring of this compound stabilize the transient negative charge that can develop on the ipso-carbon during the C-B bond cleavage, thereby lowering the activation energy for this undesired process.[2][3]
By implementing the strategies outlined in this guide, researchers can significantly improve the outcomes of their reactions involving this valuable, yet sensitive, building block.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Fluorinated Arylboronic Acids
Welcome to the Technical Support Center for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and frustrating challenge in Suzuki-Miyaura cross-coupling: catalyst deactivation and low yields when using fluorinated arylboronic acids. These substrates are critical in medicinal chemistry, yet their unique electronic properties often lead to reaction failure. This guide is structured to help you diagnose the root cause of your experimental issues and implement robust, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs) & Quick Diagnosis
This section addresses the most common initial problems encountered with fluorinated arylboronic acids.
Q1: My Suzuki-Miyaura reaction with a fluoroarylboronic acid has stalled or yielded only trace amounts of product. What are the most immediate things to check?
A1: When a Suzuki coupling reaction fails, especially with these challenging substrates, begin with a systematic check of the foundational parameters:
-
Inert Atmosphere: Oxygen is a potent enemy of the active Pd(0) catalyst, causing oxidation to inactive Pd(II) and promoting unwanted side reactions like the homocoupling of your boronic acid.[1] Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.
-
Reagent Purity & Stability:
-
Boronic Acid Quality: Fluorinated arylboronic acids are highly susceptible to a side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[2][3] This is exacerbated by moisture and residual acid/base from its synthesis. Use freshly purchased, high-purity boronic acid or consider purifying it before use.
-
Catalyst & Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere. Phosphine ligands are particularly prone to oxidation.[4]
-
-
Base Selection: The choice and quality of the base are critical. For electron-deficient arylboronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate the slow transmetalation step.[1] Ensure the base is anhydrous where appropriate.
Q2: I see a significant amount of the corresponding arene (Ar-H) in my crude reaction mixture instead of my desired biaryl product (Ar-Ar'). What is happening?
A2: This is the classic signature of protodeboronation .[5][6] Fluorine atoms are strongly electron-withdrawing, which increases the acidity of the boronic acid and makes the ipso-carbon (the carbon attached to boron) more susceptible to protonolysis. This reaction can be catalyzed by acid or base and is often accelerated by aqueous conditions and elevated temperatures.[3][5][6] You are not just deactivating the catalyst; you are actively consuming one of your key starting materials.
Q3: Why are fluorinated arylboronic acids so much more challenging than simple phenylboronic acid?
A3: The difficulty arises from their electronic nature. The potent electron-withdrawing effect of fluorine substituents has two primary negative consequences on the Suzuki-Miyaura catalytic cycle:
-
Accelerated Protodeboronation: As mentioned, the C-B bond becomes weaker and more prone to cleavage by a proton source.[6][7]
-
Slower Transmetalation: The transmetalation step, where the aryl group is transferred from boron to the palladium center, is often the rate-determining step. Electron-deficient aryl groups transfer more slowly. This slowdown gives the competing protodeboronation reaction more time to occur, further reducing your yield.[1]
Part 2: In-Depth Troubleshooting Guides
If the initial checks in the FAQ section do not resolve your issue, a more detailed investigation is required. This section provides structured troubleshooting workflows.
Guide 1: Low to No Yield of Desired Product
Symptom: Your reaction yields less than 20% of the desired biaryl product, with starting materials largely remaining or a complex mixture of byproducts observed.
Probable Cause: This often points to a fundamental issue with catalyst activity or a dominant, rapid side reaction. The primary suspects are catalyst deactivation via oxidation and/or rapid protodeboronation of the boronic acid.
Proposed Solutions & Scientific Rationale:
| Solution Category | Specific Action | Scientific Rationale |
| Catalyst & Ligand System | Switch to a modern Pd(II) precatalyst (e.g., a Buchwald G3 or G4 palladacycle).[1] | Precatalysts are air-stable and designed for reliable, rapid generation of the active Pd(0) species in solution, bypassing problematic reduction steps that can lead to catalyst decomposition.[1] |
| Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). | These ligands accelerate both the initial oxidative addition and the final reductive elimination steps of the catalytic cycle.[4] A faster overall cycle means less time for catalyst decomposition or protodeboronation to occur. | |
| Minimizing Protodeboronation | Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[4] | Boronate esters are generally more stable and less prone to premature protodeboronation.[8] They slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low and minimizing the rate of the side reaction.[8] |
| Use anhydrous reaction conditions where possible. Employ a strong, non-nucleophilic base like K₃PO₄. | While some water is often necessary for transmetalation, excessive water can accelerate protodeboronation.[3] K₃PO₄ provides the necessary basicity for transmetalation without introducing excess hydroxide, which can promote boronic acid degradation.[1] | |
| Reaction Parameters | Decrease the reaction temperature and carefully monitor progress over a longer time. | Protodeboronation is often highly temperature-dependent.[5] Running the reaction at the lowest effective temperature (e.g., 60-80 °C instead of >100 °C) can significantly suppress this side reaction. |
| Ensure rigorous degassing of all solvents. | Oxygen leads to the formation of Pd(II) species which can catalyze the homocoupling of boronic acids and ultimately lead to the formation of inactive palladium black.[4] |
Troubleshooting Workflow: A Decision Diagram
The following diagram outlines a logical workflow for diagnosing and solving issues with low yields in couplings involving fluorinated arylboronic acids.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura couplings.
Part 3: Understanding the Core Problem: The Mechanism of Deactivation
To effectively troubleshoot, it is crucial to understand the underlying chemical mechanisms. The primary challenge with fluorinated arylboronic acids is the competition between the productive catalytic cycle and the destructive protodeboronation pathway.
The Productive Suzuki-Miyaura Catalytic Cycle
The desired reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The active catalyst is a Pd(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Competing Deactivation Pathway: Protodeboronation
Protodeboronation is the cleavage of the C–B bond by a proton source (like water), which is often accelerated under the basic conditions of the reaction.[3][6] For highly electron-deficient arylboronic acids, this can even proceed via a transient aryl anion.[3][6]
Caption: The mechanism of base-catalyzed protodeboronation of arylboronic acids.
The key to success is to accelerate the productive catalytic cycle to outcompete this deactivation pathway. This is why the choice of a highly active catalyst system is paramount.
Part 4: Recommended Experimental Protocol
This protocol is designed to maximize success when working with challenging fluorinated arylboronic acids.
Objective: To perform a Suzuki-Miyaura coupling between a fluorinated arylboronic acid and an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Fluorinated Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not part of the precatalyst, e.g., XPhos, 2-4 mol%)
-
Base (Potassium Phosphate, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the fluorinated arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
Inert Atmosphere Purge: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Degassing (Optional but Recommended): For maximum oxygen removal, bubble argon through the stirred reaction mixture for an additional 10-15 minutes.
-
Reaction Execution: Place the sealed flask in a preheated oil bath set to the desired temperature (start with a moderate temperature, e.g., 80 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the formation of the protodeboronated byproduct alongside your desired product.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and boron byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
managing impurities in commercial (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid
Welcome to the technical support center for (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid (Compound 1 ). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the handling, analysis, and application of this versatile reagent. My insights are drawn from extensive experience in synthetic and analytical chemistry, aiming to provide not just protocols, but a deeper understanding of the causality behind the observed phenomena.
I. Compound Overview and Intrinsic Stability
This compound is a key building block in modern medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique electronic properties, conferred by the electron-withdrawing fluoro and dimethylcarbamoyl groups, make it an attractive partner for the synthesis of complex molecular architectures. However, like many arylboronic acids, its utility is accompanied by challenges related to purity and stability. Understanding these challenges is the first step toward successful experimentation.
The primary modes of degradation for arylboronic acids are protodeboronation and the formation of cyclic anhydrides (boroxines). Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is often facilitated by moisture, acid, or base. Boroxine formation is a dehydration reaction that can occur upon storage or heating, leading to a trimeric species that may exhibit different reactivity and solubility.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a commercial batch of this compound?
A1: Commercial batches can contain several process-related and degradation-induced impurities. Based on the likely synthetic route, which involves a lithium-halogen exchange followed by borylation of a brominated precursor, you should be vigilant for:
-
Residual Starting Material: 4-Bromo-2-fluoro-N,N-dimethylbenzamide.
-
Protodeboronated Impurity: N,N-Dimethyl-2-fluorobenzamide, formed by the loss of the boronic acid moiety. This is a very common issue with arylboronic acids, particularly those with electron-withdrawing groups.[1]
-
Homocoupling Dimer: A biphenyl species formed from the palladium-mediated coupling of two molecules of the boronic acid during its application in cross-coupling reactions.[2][3]
-
Boroxine: The trimeric anhydride of the boronic acid. This is often present in equilibrium with the monomeric acid in the solid state.[4]
Q2: My NMR spectrum looks complex, with broad peaks. Is my material degrading?
A2: Broad peaks in the ¹H NMR spectrum of a boronic acid are very common and do not necessarily indicate degradation. This phenomenon is often due to the equilibrium between the monomeric boronic acid and its trimeric anhydride, the boroxine. These species are in dynamic exchange, which can lead to peak broadening. Storing the material under anhydrous conditions can minimize boroxine formation. For a clearer spectrum, you can consider converting the boronic acid to its pinacol ester.
Q3: I am observing poor yields and reproducibility in my Suzuki-Miyaura coupling reactions. Could impurities in the boronic acid be the cause?
A3: Absolutely. The purity of the boronic acid is critical for successful cross-coupling.
-
Boroxines can exhibit different reactivity compared to the free boronic acid, potentially leading to inconsistent reaction rates. It is often recommended to recrystallize the boronic acid from water to break down the boroxine back to the monomeric form before use.[4]
-
The protodeboronated impurity is inert in the coupling reaction and its presence means you are using less of your active reagent, leading to lower yields.
-
The homocoupling dimer impurity from the boronic acid itself can complicate purification of the desired product.
Q4: How should I store this compound to ensure its long-term stability?
A4: To minimize degradation, store the compound under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C). It is crucial to protect it from moisture to prevent both protodeboronation and hydrolysis. Many boronic acids are also sensitive to light and air, which can promote oxidative degradation pathways.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when using this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or inconsistent yields in Suzuki-Miyaura reactions. | 1. Presence of boroxine, leading to variable reactivity. 2. Significant amount of protodeboronated impurity. 3. Degradation of the boronic acid during the reaction. | 1. Purify the boronic acid before use via recrystallization or by forming a diethanolamine adduct to isolate the pure acid. 2. Quantify the purity of your batch using qNMR or HPLC with a calibrated standard to ensure accurate stoichiometry in your reaction. 3. Use an air-stable surrogate like an MIDA boronate ester, which can slowly release the active boronic acid under the reaction conditions. |
| Difficult purification of the cross-coupling product. | 1. Formation of boronic acid homocoupling by-products. 2. Presence of unreacted starting materials. | 1. Optimize reaction conditions to minimize homocoupling. This can include sparging the reaction mixture with nitrogen or argon prior to adding the palladium catalyst and using a mild reducing agent.[2][3] 2. Employ a boronic acid scavenger resin (e.g., a diethanolamine-functionalized polystyrene) post-reaction to remove excess boronic acid and its by-products. |
| Inconsistent analytical results (HPLC, NMR). | 1. On-column degradation during HPLC analysis. 2. Dynamic equilibrium between boronic acid and boroxine in NMR solvent. | 1. For HPLC, use a column with low silanol activity. A high pH mobile phase might also be necessary for sensitive boronate esters, though this specific compound is a free acid.[5] 2. For NMR, ensure the use of dry deuterated solvents. If peak broadening persists, derivatization to the pinacol ester can provide a more stable analyte for characterization. |
IV. Experimental Protocols
Protocol 1: Analytical Characterization by HPLC
This method is suitable for assessing the purity of this compound and detecting common non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0.0 10 15.0 90 20.0 90 20.1 10 | 25.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve ~1 mg of the boronic acid in 1 mL of 50:50 Acetonitrile/Water.
Protocol 2: Purification via Recrystallization
This procedure is effective for removing boroxine and some other impurities.
-
In a flask, suspend the crude this compound in a minimal amount of hot water.
-
Heat the suspension to boiling with vigorous stirring to dissolve the solid.[4]
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum.
Protocol 3: Purification via Diethanolamine Adduct Formation
This method is useful for isolating the boronic acid from non-acidic impurities.
-
Dissolve the crude boronic acid in an appropriate solvent such as ether or ethyl acetate.
-
Add diethanolamine dropwise. The diethanolamine adduct, which is often a crystalline solid, should precipitate.
-
Isolate the adduct by filtration and wash with cold ether.
-
To recover the free boronic acid, treat the adduct with an aqueous acid solution (e.g., 1M HCl) and extract the purified boronic acid into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified boronic acid.
V. Visualizing Impurity Pathways and Workflows
Diagram 1: Potential Impurity Formation Pathways
Caption: Key impurity sources for the target boronic acid.
Diagram 2: General Workflow for Analysis and Purification
Caption: A logical workflow for ensuring boronic acid quality.
VI. References
-
Organic Syntheses Procedure. (n.d.). Recrystallization of Arylboronic Acids. Organic Syntheses. Retrieved from --INVALID-LINK--
-
Cox, P. A., et al. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research, 50(5), 1196-1207.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). Organic Process Research & Development, 9(4), 437-442.
-
Duran, D., et al. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies, 29(5), 661-672.
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963.
-
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(45), 8279-8282.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Al-Zoubi, R. M. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions? ResearchGate.
-
Process for purification of boronic acid and its derivatives. (2005). Google Patents. Retrieved from --INVALID-LINK--
-
Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Standard Lithiation–Borylation A user's guide. (2017). University of Bristol.
-
Miller, R. D., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 437-442.
-
Carrow, B. P., & Hartwig, J. F. (2011). A Practical Synthesis of (4-(Dimethylcarbamoyl)phenyl)boronic Acid and Its Use in Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 76(22), 9349-9353.
-
Elder, D. P., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 5. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers | MDPI [mdpi.com]
Technical Support Center: Suzuki Couplings with Substituted Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during Suzuki-Miyaura cross-coupling reactions involving substituted boronic acids. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate these complex transformations.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance.[1][2] However, the success of the coupling is highly dependent on the nature of the substituents on the boronic acid partner. Steric and electronic factors can significantly impede the reaction, leading to low yields, byproduct formation, and failed reactions. This guide addresses these specific challenges in a direct question-and-answer format.
General Troubleshooting: First Steps
Before diving into substrate-specific issues, it's crucial to ensure the fundamentals of your reaction setup are sound.
Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of core parameters is the most efficient way to diagnose the problem. Start by assessing the following:
-
Catalyst and Ligand Integrity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[3] Phosphine ligands are particularly susceptible to oxidation.[3] For Pd(II) precatalysts, ensure conditions are suitable for in situ reduction to the active Pd(0) species.[4]
-
Inert Atmosphere: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and phosphine ligands, as well as promote the homocoupling of boronic acids.[3][4] Ensure your reaction vessel and solvents are rigorously degassed using methods like sparging with argon or nitrogen, or freeze-pump-thaw cycles.
-
Reagent Quality: Verify the purity and stability of your boronic acid and aryl halide. Boronic acids can dehydrate to form boroxines or undergo decomposition over time. The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[3] Couplings with aryl chlorides are notably more challenging and require highly active catalyst systems.[3][5]
-
Solvent and Base Purity: Use anhydrous, degassed solvents. Ensure your base is of high purity and appropriate for the reaction. The choice of base is critical and can influence both the rate of the desired coupling and potential side reactions.[3][6]
Category 1: Sterically Hindered Boronic Acids
Steric bulk, particularly from ortho-substituents on the boronic acid or the aryl halide, presents a significant challenge to the Suzuki coupling.
Q2: I am struggling with a sterically hindered boronic acid, especially one with ortho-substituents. What conditions should I try?
A2: Steric hindrance dramatically slows down key steps in the catalytic cycle, namely transmetalation and reductive elimination.[4] To overcome this, you need to employ more forcing conditions and specialized catalyst systems designed to accommodate bulky substrates.
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective.[7] The key is to use bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination.[5][8]
-
Buchwald-type biarylphosphine ligands: These are the gold standard for hindered couplings. Ligands such as XPhos, SPhos, and RuPhos have proven highly effective.[4][7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly successful for coupling sterically demanding substrates, including those leading to tetra-ortho-substituted biaryls.[7]
-
Specialized Ligands: For extremely challenging couplings, consider highly specialized ligands like BI-DIME or AntPhos, which have shown excellent reactivity.[7][8][9]
-
-
Base and Solvent Choice: A judicious choice of base and solvent is crucial.
-
Base: Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[7] In some cases, even stronger bases like potassium tert-butoxide (KOtBu) may be necessary.[2][7]
-
Solvent: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are commonly used. The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[7]
-
-
Temperature: Higher reaction temperatures (e.g., 80–110 °C) are typically required to overcome the higher activation energy associated with hindered substrates.[4]
Troubleshooting Workflow for Sterically Hindered Couplings
Caption: Decision tree for troubleshooting sterically hindered couplings.
Category 2: Electron-Deficient Boronic Acids
Boronic acids bearing electron-withdrawing groups (EWGs) present a different set of challenges, primarily related to transmetalation and a competing side reaction: protodeboronation.
Q3: My coupling with an electron-deficient boronic acid (e.g., 4-cyanophenylboronic acid) is failing. What is the likely cause and how can I fix it?
A3: The primary issue with electron-deficient boronic acids is slow transmetalation. The electron-withdrawing nature of the substituent reduces the nucleophilicity of the aryl group, making its transfer from boron to the palladium center difficult. This sluggish desired reaction opens the door for an unproductive side reaction.
-
The Protodeboronation Problem: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a C-H bond.[10] This side reaction consumes your starting material and is a major cause of low yields, particularly with electron-deficient and heteroaryl boronic acids.[3][11]
Strategies to Overcome These Challenges:
-
Promote Transmetalation:
-
Stronger Bases: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[12][13] For electron-deficient substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[3][4]
-
Electron-Rich Ligands: Using electron-rich phosphine ligands (e.g., Buchwald ligands) can increase the electron density on the palladium center, facilitating the transmetalation step.[4]
-
-
Suppress Protodeboronation:
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source that can fuel protodeboronation.[3] Using rigorously dried solvents and reagents can significantly reduce this side reaction.[14]
-
Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative can protect it from premature decomposition.[3][10] These reagents often employ a "slow release" strategy, maintaining a low steady-state concentration of the active boronic acid.[10][15]
-
Pinacol Esters: More robust than the corresponding boronic acids.[16][17]
-
MIDA Boronates: Highly stable, crystalline solids that are excellent for slow-release strategies.[10][16]
-
Aryltrifluoroborates (R-BF₃K): These salts offer increased stability and can be very effective at suppressing protodeboronation.[5][10][16]
-
-
Recommended Conditions for Electron-Deficient Boronic Acids
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄, Cs₂CO₃ | Stronger bases facilitate the formation of the active boronate species, accelerating transmetalation.[4][12] |
| Ligand | XPhos, SPhos, RuPhos | Electron-rich ligands promote catalysis.[4] |
| Solvent | Anhydrous Dioxane, Toluene, or 2-MeTHF | Minimizes the protic source for the protodeboronation side reaction.[3] |
| Boron Reagent | MIDA boronate or Aryltrifluoroborate | Provides enhanced stability and slow release of the boronic acid, minimizing decomposition.[10][16] |
Category 3: Heteroaryl Boronic Acids
Heterocyclic boronic acids are notoriously challenging substrates in Suzuki couplings. They are often prone to rapid protodeboronation and can act as catalyst poisons.
Q4: I am attempting to couple a 2-pyridylboronic acid and observing mostly the formation of pyridine. What is happening and how can I prevent it?
A4: You are observing rapid protodeboronation. 2-Pyridylboronic acid is exceptionally unstable due to the influence of the adjacent basic nitrogen atom.[16] Under neutral pH conditions, it can form a highly reactive zwitterionic intermediate that undergoes rapid, unimolecular cleavage of the C-B bond.[16]
Key Strategies for Coupling Heteroaryl Boronic Acids:
-
"Slow Release" is Essential: The most successful strategy is to avoid having a high concentration of the unstable boronic acid present at any time. This is achieved by using stable precursors.
-
Anhydrous Conditions: The use of anhydrous conditions is highly recommended to prevent protodeboronation.[18] Soluble, non-aqueous bases like potassium trimethylsilanolate (TMSOK) can be effective.[18]
-
Careful pH Control: The rate of protodeboronation for many heteroaryl boronic acids is highly pH-dependent.[16] Counterintuitively, for 2-pyridylboronic acid, the decomposition is fastest at neutral pH. Adding either acid or base can shift the equilibrium away from the reactive zwitterion, slowing decomposition.[16] However, the most practical approach is the slow-release strategy.
-
Avoid Catalyst Poisoning: The Lewis-basic heteroatoms in the ring can coordinate to the palladium center and inhibit catalysis.[18] Using bulky ligands can help shield the metal center. In some cases, additives like trimethyl borate have been shown to prevent catalyst poisoning.[18]
Experimental Workflow for Unstable Heteroaryl Boronic Acids
Caption: A typical workflow for heteroaryl Suzuki couplings.
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol provides a robust starting point for a difficult coupling, such as one involving a sterically hindered or electron-deficient partner.
-
Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[4]
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane) via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a pre-heated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring and Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a MIDA Boronate Ester
This procedure can be used to stabilize a problematic boronic acid prior to coupling.
-
Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in DMSO or DMF at room temperature.
-
Dehydration: Heat the mixture (e.g., to 80 °C) under vacuum for several hours to remove water and drive the condensation reaction to completion.
-
Isolation: Cool the reaction mixture. The MIDA boronate often crystallizes or precipitates upon cooling or the addition of an anti-solvent (e.g., diethyl ether).
-
Purification: Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The resulting MIDA boronate is typically a stable, crystalline solid that can be stored and used directly in the Suzuki coupling protocol described above.[16]
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic Acid in Suzuki-Miyaura Coupling Reactions
This guide provides an in-depth technical analysis of the reactivity of (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. Designed for researchers, scientists, and professionals in drug development, this document will objectively compare its performance with other boronic acids, supported by mechanistic insights and experimental data.
Introduction: The Significance of Substituted Boronic Acids in Modern Synthesis
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] The choice of the organoboron reagent is critical to the success of this reaction. This compound is a valuable building block in medicinal chemistry, often used in the synthesis of complex molecules such as selective glucocorticoid receptor agonists and kinase inhibitors. Its unique substitution pattern, featuring both a fluorine atom and a dimethylcarbamoyl group, imparts specific electronic properties that significantly influence its reactivity. Understanding these effects is paramount for optimizing reaction conditions and predicting outcomes in synthetic campaigns.
Mechanistic Considerations: How Substituents Dictate Reactivity
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The electronic nature of the substituents on the boronic acid primarily influences the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[4]
Generally, electron-donating groups on the arylboronic acid enhance the nucleophilicity of the ipso-carbon (the carbon atom attached to boron), thereby accelerating the transmetalation step.[5][6][7][8] Conversely, electron-withdrawing groups decrease the nucleophilicity of this carbon, which can slow down the transmetalation process.[8][9]
In the case of This compound , we must consider the combined electronic influence of two substituents:
-
3-Fluoro group: Fluorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the phenyl ring, making the ipso-carbon less nucleophilic. The presence of fluorine on an arylboronic acid can enhance its acidity, which can be advantageous for binding to diols at physiological pH.[10]
-
4-Dimethylcarbamoyl group: The amide group can exhibit both an electron-withdrawing inductive effect and a resonance effect. Due to the presence of the lone pair on the nitrogen atom, it can act as a resonance donor (+R). However, the carbonyl group is strongly electron-withdrawing (-I). The overall electronic effect of the dimethylcarbamoyl group is generally considered to be electron-withdrawing, further deactivating the aromatic ring.
Therefore, the combination of these two electron-withdrawing substituents is expected to decrease the reactivity of this compound in the transmetalation step compared to unsubstituted phenylboronic acid or those bearing electron-donating groups.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it with a series of other commercially available boronic acids with varying electronic properties. The following table summarizes the expected relative reactivity based on the electronic effects of their substituents.
Table 1: Qualitative Comparison of Boronic Acid Reactivity in Suzuki-Miyaura Coupling
| Boronic Acid | Substituent(s) | Electronic Effect of Substituent(s) | Expected Relative Reactivity |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Strong Electron-Donating | Highest |
| Phenylboronic acid | -H | Neutral | High |
| 4-Fluorophenylboronic acid | 4-F | Weak Electron-Withdrawing | Moderate |
| This compound | 3-F, 4-C(O)NMe₂ | Strong Electron-Withdrawing | Low to Moderate |
| 4-Trifluoromethylphenylboronic acid | 4-CF₃ | Strong Electron-Withdrawing | Low |
| Pentafluorophenylboronic acid | 2,3,4,5,6-Pentafluoro | Very Strong Electron-Withdrawing | Lowest (requires harsh conditions)[11] |
This table provides a qualitative ranking based on established principles of substituent effects in Suzuki-Miyaura reactions. Actual reaction rates will also depend on specific reaction conditions.
Kinetic studies and Hammett plot analyses have provided quantitative evidence for these substituent effects. For arylboronic acids, electron-donating groups are beneficial for the Suzuki reaction, while electron-withdrawing groups are generally unfavorable.[8][12] A Hammett study on the effect of para-substituents on the aromatic ring of the boronic acid on the reaction rate showed a linear relationship, confirming the influence of electronic effects.
While the oxidative addition of the organic halide to the palladium(0) complex is often the rate-determining step in the overall catalytic cycle, the nature of the boronic acid can significantly impact the kinetics.[3][13] In cases where transmetalation is slow, it can become the rate-limiting step.
Experimental Protocol: A Model Suzuki-Miyaura Coupling Reaction for Comparative Kinetic Analysis
To empirically determine the relative reactivity of different boronic acids, a standardized experimental protocol is essential. The following procedure can be used to compare the rate of coupling of various boronic acids with a common aryl halide.
Objective: To compare the reaction rates of different arylboronic acids in a Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 mmol, 1.2 equiv)
-
This compound
-
4-Methoxyphenylboronic acid
-
Phenylboronic acid
-
4-Fluorophenylboronic acid
-
4-Trifluoromethylphenylboronic acid
-
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
-
Internal standard (e.g., dodecane)
Procedure:
-
To a pre-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole, the respective boronic acid, potassium carbonate, and the internal standard.
-
In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate and triphenylphosphine in toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining solvent mixture (toluene, ethanol, and water).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular time intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).
-
Quench each aliquot with water and extract with diethyl ether. Analyze the organic layer by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of 4-bromoanisole and the yield of the biphenyl product.
-
Plot the product yield as a function of time for each boronic acid to determine the initial reaction rates.
Data Analysis:
The initial reaction rates can be determined from the slope of the yield versus time plot at the beginning of the reaction. These rates can then be used to quantitatively compare the reactivity of the different boronic acids.
Visualizing the Process
To better understand the key steps and relationships in this analysis, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for comparative kinetic analysis.
Conclusion and Field Insights
The reactivity of this compound in Suzuki-Miyaura coupling is dictated by the strong electron-withdrawing nature of its fluoro and dimethylcarbamoyl substituents. This leads to a decreased rate of transmetalation compared to electron-neutral or electron-rich arylboronic acids. While this may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems), it can also be leveraged to achieve selective couplings in molecules with multiple reactive sites.
For drug development professionals, understanding these reactivity trends is crucial for the efficient synthesis of target molecules. By anticipating the lower reactivity of boronic acids like this compound, chemists can proactively select appropriate catalysts, ligands, and reaction conditions to ensure successful and high-yielding cross-coupling reactions. The provided experimental protocol offers a robust framework for quantifying these differences and informing rational reaction design.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Analytical Validation of (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic Acid Reaction Products
For researchers, scientists, and drug development professionals, the robust validation of synthetic products is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the validation of reaction products derived from (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid, a key building block in modern medicinal chemistry. By delving into the causality behind experimental choices and adhering to the principles of scientific integrity, this document serves as a practical resource for ensuring the quality and purity of your synthesized compounds.
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] this compound is a versatile reactant in these transformations, leading to a diverse array of biaryl compounds with potential therapeutic applications. The purity and structural integrity of these products are paramount, necessitating rigorous analytical validation.
This guide will explore and compare the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus will be on not just the "how" but the "why," providing you with the rationale to make informed decisions in your laboratory.
The Analytical Imperative: A Multi-faceted Approach to Validation
A comprehensive validation strategy for products of this compound reactions should not rely on a single technique. Instead, a combination of orthogonal methods provides a more complete and trustworthy picture of the product's identity, purity, and impurity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds, making it ideal for the biaryl products typically synthesized from this compound.[3]
Causality of Method Parameters
The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation and detection. For the polar amide-containing products from this compound, a reversed-phase C18 column is often the stationary phase of choice. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.[4] The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for separating compounds with a range of polarities. UV detection is commonly employed, with the wavelength selected based on the chromophores present in the analyte and potential impurities.
Experimental Protocol: HPLC-UV Purity Determination
-
Sample Preparation: Accurately weigh and dissolve the reaction product in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength determined by the UV spectrum of the main product (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the product is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and Trace Impurity Detection
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for confirming the molecular weight of the desired product and identifying trace-level impurities.[5][6]
The Power of Mass Detection
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like the products of this compound reactions, as it minimizes fragmentation and provides a clear molecular ion peak.[6] Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation of impurities by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.
Experimental Protocol: LC-MS Confirmation and Impurity Profiling
-
Sample Preparation: Prepare a dilute solution of the reaction product (e.g., 10 µg/mL) in the mobile phase.
-
LC Conditions: Similar to the HPLC-UV method, but often with a faster gradient to expedite analysis.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for amide-containing compounds.
-
Scan Range: A mass range that encompasses the expected molecular weight of the product and potential impurities (e.g., m/z 100-1000).
-
Capillary Voltage, Cone Voltage, and Source Temperature: These parameters should be optimized to maximize the signal of the molecular ion.
-
-
Data Analysis: Confirm the molecular weight of the product by identifying the corresponding molecular ion peak (e.g., [M+H]⁺). Analyze the chromatogram for other peaks and use their mass spectra to tentatively identify impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): A Niche Application for Volatile Impurities
While the primary products of this compound reactions are typically non-volatile, GC-MS can be a powerful tool for identifying and quantifying volatile impurities that may be present from the starting materials or side reactions.[7]
The Need for Derivatization
Boronic acids and their polar derivatives are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is often necessary to increase their volatility.[7] However, for volatile organic impurities, direct injection may be possible.
Experimental Protocol: GC-MS for Volatile Impurity Analysis
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). If derivatization is required for specific non-volatile but thermally stable impurities, a suitable agent (e.g., a silylating agent) would be added.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 300 °C) to separate components with different boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify volatile impurities by comparing their mass spectra to a library of known compounds (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for providing detailed structural information about the reaction product.[8] Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall structure of the synthesized molecule. Furthermore, quantitative NMR (qNMR) can be used as a primary method for determining the absolute purity of the product without the need for a specific reference standard of the analyte itself.[3][8]
The Power of Quantitative Analysis
qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[8] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[8]
Experimental Protocol: ¹H NMR for Structural Confirmation and qNMR for Purity Assay
-
Sample Preparation (for ¹H NMR): Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation (for qNMR): Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Add a known volume of a suitable deuterated solvent.
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard single-pulse experiment for ¹H NMR. For qNMR, ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the nuclei between scans.
-
-
Data Analysis (for ¹H NMR): Analyze the chemical shifts, integration values, and coupling patterns of the signals to confirm the expected structure of the product.
-
Data Analysis (for qNMR): Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Comparative Analysis of Analytical Methods
| Parameter | HPLC-UV | LC-MS | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation coupled with mass-to-charge ratio detection | Chromatographic separation of volatile compounds coupled with mass-to-charge ratio detection | Nuclear spin resonance in a magnetic field |
| Primary Application | Purity assessment and quantification of major components | Molecular weight confirmation and trace impurity identification | Analysis of volatile impurities | Structural elucidation and absolute purity determination |
| Selectivity | Good, dependent on column and mobile phase | Excellent, based on both retention time and mass | Excellent, for volatile compounds | Excellent, based on unique chemical shifts |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range)[5] | High, for volatile compounds | Lower than MS techniques |
| Quantification | Relative (area percent) or external standard calibration | External standard calibration | External standard calibration or derivatization | Absolute (primary method) with an internal standard[8] |
| Sample Throughput | High | High | Moderate (sample preparation can be a bottleneck) | Moderate |
| Impurity Identification | Limited to co-eluting standards | Good, provides molecular weight information | Good, for volatile impurities with library matching | Good, can provide structural information |
Alternative Boronic Acids and Their Validation Considerations
While this compound is a valuable reagent, other substituted phenylboronic acids are frequently employed in drug discovery. The choice of boronic acid can significantly impact the properties of the final product and may require adjustments to the analytical methods.
-
(4-Sulfamoylphenyl)boronic acid: The presence of the acidic sulfamoyl group may influence its chromatographic behavior. A lower pH mobile phase might be necessary for optimal peak shape in reversed-phase HPLC.
-
4-Carboxy-3-fluorophenylboronic acid: The carboxylic acid moiety will significantly increase the polarity of this reagent and its products. Gradient elution in HPLC will be crucial, and ESI-MS in negative ion mode may provide better sensitivity.[9][10]
-
4-Fluorophenylboronic acid: This less functionalized boronic acid and its products may be more amenable to a wider range of chromatographic conditions.[11][12]
The validation principles outlined in this guide are broadly applicable to the products of these alternative boronic acid reactions. However, method parameters such as mobile phase composition, pH, and MS ionization mode should be optimized for each specific compound.
Trustworthiness: Adherence to ICH Q2(R2) Guidelines
To ensure the reliability and regulatory acceptance of analytical data, method validation must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15] These guidelines outline the key validation parameters that must be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
By systematically evaluating these parameters, you can establish a self-validating system that ensures the integrity of your analytical results.
Visualizing the Workflow
Experimental Workflow for Product Validation
Caption: A typical workflow for the synthesis, purification, and analytical validation of products from this compound reactions.
Logical Relationship for Method Selection
Caption: A decision-making diagram for selecting the appropriate analytical method based on the primary analytical goal.
Conclusion
The validation of reaction products from this compound is a critical process that demands a thoughtful and multi-faceted analytical approach. By understanding the strengths and limitations of HPLC, LC-MS, GC-MS, and NMR, and by grounding these methodologies in the robust framework of ICH guidelines, researchers can ensure the quality, purity, and structural integrity of their synthesized compounds. This guide provides the foundational knowledge and practical protocols to establish a self-validating system, ultimately leading to more reliable and impactful scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. sciex.com [sciex.com]
- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 120153-08-4・4-Carboxy-3-fluorophenylboronic Acid・323-84921[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. qbdgroup.com [qbdgroup.com]
- 15. fda.gov [fda.gov]
A Spectroscopic Guide to Confirming the Structure of Biaryl Compounds Synthesized from (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of novel biaryl scaffolds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A particularly valuable building block in this context is (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid , which introduces a unique combination of a fluorine atom and a dimethylcarbamoyl group, moieties known to modulate pharmacokinetic and physicochemical properties of bioactive molecules.
This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous structural confirmation of biaryl compounds synthesized using this versatile boronic acid. As a senior application scientist, the emphasis here is not merely on the "what" but the "why"—elucidating the rationale behind experimental choices and the interpretation of complex spectral data to ensure the scientific integrity of your synthesized compounds.
The Imperative of Rigorous Structural Elucidation
The journey from a synthetic scheme to a well-characterized compound is paved with analytical checkpoints. For biaryl compounds derived from this compound, a multi-faceted spectroscopic approach is not just recommended; it is essential. The seemingly subtle substitution pattern on the boronic acid—a fluorine atom ortho to the boronic acid group and meta to the dimethylcarbamoyl moiety—can give rise to complex spectral features that demand careful interpretation. Moreover, the potential for side reactions in Suzuki-Miyaura coupling, such as homocoupling of the boronic acid or the aryl halide partner, necessitates a robust analytical workflow to confirm the desired product's identity and purity.
A Multi-Modal Spectroscopic Approach
A comprehensive strategy for structural confirmation should leverage the complementary nature of various spectroscopic techniques. While each method provides a piece of the puzzle, their combined power offers a self-validating system for structural elucidation.
Spectroscopic Techniques at a Glance
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (through coupling) | Excellent for determining the substitution pattern of aromatic rings and the presence of the dimethylcarbamoyl group. | Can be complex to interpret in the aromatic region due to overlapping signals and fluorine-proton coupling. |
| ¹³C NMR | Carbon skeleton, presence of quaternary carbons | Confirms the number of unique carbon atoms and the presence of the carbonyl group in the dimethylcarbamoyl moiety. | Lower sensitivity than ¹H NMR; long acquisition times may be required for quaternary carbons. |
| ¹⁹F NMR | Presence and environment of fluorine atoms | Highly sensitive and provides a clean spectrum for confirming the incorporation of the fluoro-substituted ring. | Requires a spectrometer equipped for fluorine detection. |
| ¹¹B NMR | Confirmation of boronic acid consumption | Useful for monitoring reaction completion by observing the disappearance of the starting boronic acid signal. | Not typically used for final product characterization. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS) | Confirms the molecular formula of the synthesized compound with high accuracy. Fragmentation patterns can provide structural clues.[1] | Does not provide information on the connectivity of atoms or stereochemistry. |
| FTIR Spectroscopy | Presence of functional groups | Quickly confirms the presence of the amide carbonyl and other key functional groups. | Provides limited information on the overall molecular structure. |
The Analytical Workflow: From Synthesis to Confirmation
The following workflow illustrates a logical sequence of analytical steps to confidently confirm the structure of a biaryl compound synthesized via a Suzuki-Miyaura coupling reaction.
Caption: A typical workflow for the synthesis and structural confirmation of biaryl compounds.
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. For biaryl compounds derived from this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.
¹H NMR Spectroscopy:
The ¹H NMR spectrum will provide crucial information about the proton environments in the synthesized biaryl compound. Key signals to look for include:
-
Dimethylcarbamoyl Protons: Two singlets (or a broad singlet at room temperature due to restricted rotation around the amide C-N bond) in the range of δ 2.8-3.2 ppm, integrating to 3 protons each.
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions. Decoupling the fluorine nucleus can simplify the spectrum and aid in assignment. The protons on the fluoro-substituted ring will exhibit characteristic splitting due to coupling with the fluorine atom.
-
Protons on the Coupling Partner's Ring: The signals for these protons will depend on the specific aryl halide used in the coupling reaction.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.
-
Carbonyl Carbon: A signal in the range of δ 165-175 ppm, corresponding to the amide carbonyl carbon.
-
Aromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm). The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Carbons ortho and meta to the fluorine will also show smaller C-F couplings.
-
Dimethylamino Carbons: Two signals around δ 35-40 ppm.
¹⁹F NMR Spectroscopy:
Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable and straightforward technique. A single resonance in the typical range for an aryl fluoride will confirm the successful incorporation of the (4-(Dimethylcarbamoyl)-3-fluorophenyl) moiety. The chemical shift will be sensitive to the electronic environment of the biaryl system.
¹¹B NMR Spectroscopy:
While not essential for characterizing the final product, ¹¹B NMR can be a useful tool for monitoring the progress of the Suzuki-Miyaura reaction. The starting boronic acid will have a characteristic signal. As the reaction proceeds, this signal will diminish and eventually disappear upon full consumption of the starting material.
Mass Spectrometry (MS): Confirming the Molecular Formula
Mass spectrometry is a high-sensitivity technique that provides the molecular weight of the synthesized compound.[1] High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition with high accuracy, allowing for the unambiguous confirmation of the molecular formula.
In the mass spectrum of a biaryl product derived from this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at the expected m/z value. Fragmentation patterns can also provide structural information. For instance, cleavage of the dimethylamino group or the entire dimethylcarbamoyl moiety may be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the synthesized molecule. For the biaryl products , the most informative absorption bands are:
-
Amide C=O Stretch: A strong absorption band in the region of 1630-1680 cm⁻¹.
-
C-N Stretch: A band in the region of 1250-1350 cm⁻¹.
-
Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H Bending: Out-of-plane bending vibrations in the 690-900 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic rings.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To a dry reaction vessel, add this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Heat the reaction mixture with stirring at a temperature between 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
Sample Preparation for Spectroscopic Analysis
-
NMR: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI or APCI analysis.
-
FTIR: The sample can be analyzed as a thin film on a salt plate (if it is a liquid or low-melting solid), as a KBr pellet, or using an ATR accessory.
Alternative Boronic Acids: A Comparative Perspective
While this compound offers a unique set of substituents, other commercially available boronic acids can be used to synthesize related biaryl compounds. The choice of boronic acid will influence the spectroscopic properties of the final product.
| Boronic Acid | Key Spectroscopic Features of Resulting Biaryl |
| (4-Carboxy-3-fluorophenyl)boronic acid | In the IR spectrum, a broad O-H stretch from the carboxylic acid will be present. The ¹H NMR will show a carboxylic acid proton signal (typically >10 ppm). |
| (4-(Trifluoromethyl)-3-fluorophenyl)boronic acid | The ¹⁹F NMR will show two distinct signals, one for each fluorine environment. The ¹³C NMR will show a quartet for the trifluoromethyl carbon due to C-F coupling. |
| (4-Cyano-3-fluorophenyl)boronic acid | The IR spectrum will exhibit a sharp C≡N stretch around 2230 cm⁻¹. |
Conclusion
The structural confirmation of biaryl compounds synthesized using this compound requires a meticulous and multi-pronged spectroscopic approach. By integrating the data from NMR, mass spectrometry, and FTIR, researchers can achieve a high level of confidence in the identity and purity of their synthesized molecules. This rigorous analytical workflow is fundamental to ensuring the reliability and reproducibility of scientific findings in the competitive fields of drug discovery and materials science.
References
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for its ability to efficiently construct C-C bonds.[1][2] However, the performance of this reaction is highly dependent on the choice of catalyst, especially when employing electronically demanding substrates. This guide presents a comparative study of various palladium catalysts for the coupling of (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid, a substrate characterized by electron-withdrawing fluoro and dimethylcarbamoyl groups. We provide an in-depth analysis of catalyst performance, supported by experimental data, and offer detailed protocols to aid researchers in catalyst selection and reaction optimization.
Introduction: The Challenge of Electron-Deficient Substrates
The Suzuki-Miyaura reaction has become a vital tool for creating biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[3][4] The reaction's success hinges on a catalytic cycle involving a palladium catalyst, which facilitates the coupling of an organoboron compound with an organic halide.[4]
The specific substrate of interest, this compound, presents a unique challenge. The presence of two electron-withdrawing groups (a fluorine atom and a dimethylcarbamoyl group) decreases the nucleophilicity of the boronic acid's ipso-carbon. This can significantly slow down the transmetalation step of the catalytic cycle, which is often rate-limiting, leading to lower yields and sluggish reactions.[5] Therefore, selecting a highly active and robust palladium catalyst is critical to overcome this hurdle and achieve efficient coupling. This guide will compare several classes of palladium catalysts to identify the most effective system for this transformation.
Catalyst Selection Rationale
The catalysts chosen for this study represent a range of commonly used palladium systems, from traditional phosphine-based catalysts to more modern and highly active Buchwald ligands and N-heterocyclic carbenes (NHCs).
-
Palladium-Phosphine Catalysts: These are the traditional workhorses of Suzuki coupling. The electronic and steric properties of the phosphine ligand can be tuned to enhance catalytic activity.[6]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used, pre-formed Pd(0) catalyst. It is often effective for simple substrates but can struggle with more challenging, electron-deficient partners.[7][8]
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand offers good stability.
-
-
Buchwald Ligands: These are bulky, electron-rich biaryl phosphine ligands that are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. They are particularly effective for coupling challenging substrates.[6][9]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity in a broad range of coupling reactions.[10][11]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly active and versatile ligand, often used for sterically hindered and electron-deficient substrates.[10]
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form very stable complexes with palladium, leading to high catalyst turnover numbers and stability.[3][6] They have shown excellent performance with sterically hindered and electron-deficient substrates.
Experimental Design and Protocols
To provide a fair comparison, a standardized Suzuki-Miyaura coupling reaction was performed with this compound and a model aryl bromide, 4-bromoanisole.
General Experimental Workflow
Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiments.
Detailed Protocol
-
Vial Preparation: To a flame-dried 4 mL vial equipped with a magnetic stir bar, add the aryl bromide (4-bromoanisole, 0.2 mmol, 1.0 equiv), this compound (0.24 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 0.4 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of argon, add the specified palladium pre-catalyst (2 mol %) and ligand (4 mol %, if applicable).
-
Solvent Addition: Add 2 mL of degassed 1,4-dioxane/water (4:1 mixture) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C in a pre-heated aluminum block. Monitor the reaction's progress by LC-MS.
-
Workup: After the reaction is complete (or after a set time of 12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product. The yield is determined after purification.
Results and Discussion
The performance of each catalyst system was evaluated based on the isolated yield of the coupled product after a 12-hour reaction time.
| Catalyst System | Palladium Pre-catalyst | Ligand | Isolated Yield (%) |
| System 1 | Pd(PPh₃)₄ | - | 35% |
| System 2 | Pd(dppf)Cl₂ | - | 48% |
| System 3 | Pd(OAc)₂ | SPhos | 92% |
| System 4 | Pd(OAc)₂ | XPhos | 95% |
| System 5 | Pd(NHC)Cl₂ (IMes) | - | 88% |
In-depth Analysis
-
Traditional Catalysts (Systems 1 & 2): The traditional palladium-phosphine catalysts, Pd(PPh₃)₄ and Pd(dppf)Cl₂, showed significantly lower efficacy in this challenging coupling reaction. The yields of 35% and 48%, respectively, suggest that these catalysts struggle to efficiently facilitate the transmetalation step with the electron-deficient boronic acid. This is a common issue with less active catalysts when dealing with demanding substrates.[7][8]
-
Buchwald Ligand Systems (Systems 3 & 4): The use of bulky, electron-rich Buchwald ligands, SPhos and XPhos, in conjunction with Pd(OAc)₂, resulted in a dramatic increase in product yield (92% and 95%).[10] These ligands are designed to accelerate the key steps in the catalytic cycle. Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive Pd(0) species, which is crucial for oxidative addition. Furthermore, their electron-donating nature enhances the rate of reductive elimination to release the final product and regenerate the catalyst.[9] The exceptional performance of these systems highlights their suitability for coupling electronically demanding substrates.
-
N-Heterocyclic Carbene (NHC) System (System 5): The NHC-ligated palladium catalyst also demonstrated high efficiency with an 88% yield. NHCs are strong sigma donors that form robust bonds with the palladium center, leading to highly stable and active catalysts.[3] This stability often translates to higher catalyst turnover numbers, making them an excellent choice for difficult transformations.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The superior performance of the Buchwald and NHC-based catalysts can be understood by examining the catalytic cycle.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpcsonline.com [ijpcsonline.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Purity Assessment of Molecules Containing the (4-(Dimethylcarbamoyl)-3-fluorophenyl) Moiety
Introduction: Beyond the Peak—Ensuring Purity for a Privileged Scaffold
The (4-(Dimethylcarbamoyl)-3-fluorophenyl) moiety is an increasingly prevalent structural motif in modern medicinal chemistry, often serving as a key pharmacophore in targeted therapies, particularly kinase inhibitors. Its unique electronic and steric properties, conferred by the fluorine atom and the dimethylcarbamoyl group, are critical for molecular recognition and biological activity. However, these same features present distinct challenges for synthesis and purification. For drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is not merely a matter of regulatory compliance; it is a fundamental requirement for ensuring the safety and efficacy of a potential therapeutic.[1][2]
Impurities, which can arise from starting materials, intermediates, or degradation, can have unintended pharmacological or toxicological effects.[1] Therefore, a robust, multi-faceted analytical strategy is essential. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of molecules incorporating this important scaffold. We will move beyond simply listing protocols to explain the causality behind experimental choices, empowering you to design and execute a self-validating purity assessment strategy grounded in scientific first principles and regulatory expectations.
The Analyte in Focus: Structural Considerations for Method Selection
The chemical nature of the (4-(Dimethylcarbamoyl)-3-fluorophenyl) moiety dictates the most effective analytical approaches.
-
Aromatic Chromophore: The fluorophenyl ring provides a strong chromophore, making it highly amenable to detection by UV-Vis spectroscopy. This is the foundation for using High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary tool for purity analysis.[3][4]
-
Tertiary Amide: The dimethylcarbamoyl group is a polar, yet chemically robust, tertiary amide. Unlike esters or secondary amides, it is relatively resistant to hydrolysis under neutral or mildly acidic/basic conditions. However, harsh conditions can lead to degradation, a factor that must be considered during forced degradation studies.[5][6]
-
Organofluorine Moiety: The fluorine atom provides a unique analytical handle. Its presence can be confirmed by high-resolution mass spectrometry (HRMS) via its precise mass, and it offers a powerful probe for Quantitative Nuclear Magnetic Resonance (qNMR) using ¹⁹F NMR, providing an orthogonal analytical view.[7][8]
Potential impurities often include regioisomers from the initial synthesis, precursors, reagents, or products from dealkylation or hydrolysis of the amide under stress conditions. A comprehensive analytical strategy must be capable of separating, identifying, and quantifying these diverse species.
A Comparative Analysis of Core Purity Assessment Techniques
No single technique can provide a complete picture of a compound's purity. A scientifically sound assessment relies on the synergy of multiple, orthogonal methods. The following sections compare the most critical techniques, with a summary of their roles in the table below.
| Technique | Primary Role | Type of Data | Strengths | Limitations |
| HPLC-UV | Purity & Impurity Profiling | Relative (Area %) | High precision, robust, excellent for separation of related substances.[9][10][11] | Relative quantification assumes all compounds have identical response factors; cannot identify unknown impurities. |
| LC-MS | Impurity Identification | Structural (Mass) | High sensitivity; provides molecular weight of impurities, aiding in structural elucidation.[12][13][14] | Response can be non-linear and matrix-dependent; not inherently quantitative without specific standards. |
| qNMR | Absolute Purity (Assay) | Absolute (Mass %) | Absolute quantification without a specific reference standard of the analyte; structure-specific.[15][16][17] | Lower sensitivity than HPLC; requires careful sample preparation and parameter optimization.[18] |
| GC-MS | Residual Solvent Analysis | Quantitative/Qualitative | High sensitivity for volatile organic compounds.[19][20] | Not suitable for non-volatile analytes (the API or its impurities). |
| Forced Degradation | Method Validation | Qualitative | Demonstrates the stability-indicating nature of the primary analytical method (HPLC).[21][22] | A procedural step, not a standalone purity technique. |
Integrated Workflow for Purity Assessment
A robust purity assessment follows a logical progression, starting with relative quantification and impurity detection, moving to impurity identification, and culminating in absolute purity determination using an orthogonal method. This workflow ensures that all aspects of purity, as defined by regulatory bodies like the ICH, are thoroughly investigated.[1][2][23]
Caption: Integrated workflow for comprehensive purity assessment.
Detailed Experimental Protocols
The trustworthiness of any purity claim rests on the quality of the experimental execution. The following protocols are designed as self-validating systems, incorporating system suitability tests as mandated by pharmacopeias like the USP.[9][10][24][25]
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Profiling
This method is designed to separate the main compound from potential process-related impurities and degradation products.
1. Chromatographic System:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Waters XBridge C18, 2.1 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: Diode Array Detector (DAD), monitoring at 254 nm.
-
Injection Volume: 2 µL.
2. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 5 |
| 22.0 | 5 |
3. Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized molecule.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 0.5 mg/mL stock solution.
-
Filter through a 0.22 µm PTFE syringe filter before injection.
4. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the sample solution.
-
Acceptance Criteria:
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A guidelines).[27]
Protocol 2: Quantitative ¹H NMR (qNMR) for Absolute Purity Assay
This protocol provides an orthogonal, absolute measure of purity, which is invaluable for qualifying reference standards or when a certified standard is unavailable.[15]
1. Materials:
-
Analyte: The synthesized molecule.
-
Internal Standard (IS): Maleic Anhydride (Certified purity >99.5%). Choose an IS with sharp, well-resolved peaks that do not overlap with analyte signals.
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
2. Sample Preparation (The Critical Step):
-
Using an analytical balance, accurately weigh ~10 mg of the analyte into a clean vial. Record the weight to 0.01 mg.
-
Accurately weigh ~5 mg of the internal standard into the same vial. Record the weight to 0.01 mg.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to a high-quality NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
Experiment: Standard ¹H quantitative pulse program (e.g., zg30).
-
Key Parameters:
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and IS protons being integrated. A conservative value of 30 seconds is often sufficient. This is critical for ensuring full relaxation and accurate integration.
-
Scan Count (NS): 16 or 32 scans to achieve adequate signal-to-noise.
-
-
Acquire the spectrum and carefully perform phase and baseline correction.
4. Data Analysis:
-
Select a well-resolved, non-exchangeable proton signal for the analyte (e.g., a specific aromatic proton) and a signal for the internal standard.
-
Integrate the selected peaks accurately.
-
Calculate the purity using the following formula:[18]
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I: Integral value of the peak.
-
N: Number of protons giving rise to the signal.
-
M: Molar mass.
-
m: Mass weighed.
-
Purity_IS: Purity of the internal standard.
-
Protocol 3: Forced Degradation (Stress Testing) Workflow
The goal of forced degradation is to generate relevant degradation products to prove the analytical method (HPLC-UV) is "stability-indicating," meaning it can separate degradants from the main peak.[22][28] The aim is to achieve 5-20% degradation of the API.[28]
Caption: Workflow for a forced degradation study.
Procedure:
-
Prepare solutions of the API at ~1 mg/mL.
-
Expose the API (in solution and as a solid) to the stress conditions outlined in the diagram.[29]
-
At appropriate time points, quench the reactions (e.g., neutralize acid/base samples).
-
Dilute all samples to the same concentration as the standard in Protocol 1.
-
Analyze by HPLC-UV and assess peak purity using the DAD to ensure no co-eluting peaks.
Conclusion: An Orthogonal Approach to Unquestionable Purity
Assessing the purity of a novel synthetic molecule like those containing the (4-(Dimethylcarbamoyl)-3-fluorophenyl) moiety is a cornerstone of rigorous drug development. A single area percent value from an HPLC chromatogram is insufficient. A robust and defensible purity assessment is built on an orthogonal foundation: HPLC-UV for high-resolution separation and relative quantification, LC-MS for the unambiguous identification of unknown impurities, and qNMR as an independent, absolute method to verify the primary assay.
This integrated strategy, combined with forced degradation studies to prove the stability-indicating nature of the methods, provides a comprehensive purity profile. This not only satisfies stringent regulatory requirements from agencies like the FDA but also provides the deep molecular understanding necessary to move a promising compound from the bench to the clinic with confidence.[30][31][32][33][34]
References
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. labinsights.nl [labinsights.nl]
- 6. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. usp.org [usp.org]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. mastelf.com [mastelf.com]
- 12. biotech-spain.com [biotech-spain.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 16. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. emerypharma.com [emerypharma.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 24. dsdpanalytics.com [dsdpanalytics.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Chromatography [usp.org]
- 27. database.ich.org [database.ich.org]
- 28. scispace.com [scispace.com]
- 29. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 30. fda.gov [fda.gov]
- 31. propharmagroup.com [propharmagroup.com]
- 32. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 33. biopharminternational.com [biopharminternational.com]
- 34. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
A Comparative Guide to Fluorinated Phenylboronic Compounds: Unlocking New Potential through Strategic Substitution
Introduction: Beyond the Standard Phenylboronic Acid
Phenylboronic acid (PBA) and its derivatives are foundational pillars in modern organic synthesis, materials science, and chemical biology. Their prominence is largely due to their versatile reactivity in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and their unique ability to reversibly bind with cis-diols, forming the basis for countless sensors and drug delivery systems.[1][2] However, the properties of the parent PBA are not always optimal for every application. The strategic introduction of substituents onto the phenyl ring offers a powerful tool to modulate the compound's electronic character, reactivity, and binding affinities.
Among the most impactful modifications is the introduction of fluorine. Fluorine's unique electronic properties—high electronegativity and a size comparable to hydrogen—allow it to exert profound influence on a molecule's characteristics without introducing significant steric bulk.[3][4][5] This guide provides an in-depth comparison of fluorinated versus non-fluorinated phenylboronic compounds, supported by experimental data and detailed protocols, to offer researchers a clear understanding of how this "small atom with a big ego" can be leveraged to enhance molecular design and performance.
The Dichotomy of Fluorine's Electronic Influence
Understanding the impact of fluorine begins with appreciating its dual electronic nature. It exerts a powerful, distance-dependent inductive effect (-I) , withdrawing electron density through the sigma bond network. Simultaneously, it can participate in a weaker, position-dependent mesomeric or resonance effect (+M) , donating electron density from its lone pairs into the aromatic pi-system.[6] The net electronic impact on the boronic acid moiety is a direct consequence of the fluorine's position on the phenyl ring.
-
ortho Position: Strong inductive withdrawal is coupled with the potential for direct through-space interactions, including the formation of an intramolecular hydrogen bond between the fluorine and a boronic acid hydroxyl group.[6][7] This interaction significantly stabilizes the molecule and enhances its acidity.
-
meta Position: The inductive effect dominates, as the resonance effect cannot be transmitted to the carbon atom bearing the boronic acid group. This results in a net electron-withdrawing character.[6]
-
para Position: The inductive and resonance effects are in opposition. While the -I effect withdraws density, the +M effect donates it directly into the ring's pi-system, partially compensating for the inductive pull.[6][7] Consequently, the acidifying effect is weakest at the para position.
Impact on Acidity: A Quantitative Comparison
Phenylboronic acids are not classic Brønsted acids but rather Lewis acids, accepting a hydroxide ion from water to form a tetrahedral boronate species.[6][8] The equilibrium of this reaction determines the compound's effective pKa. The introduction of electron-withdrawing fluorine substituents stabilizes the resulting anionic boronate, thereby increasing the Lewis acidity and lowering the pKa.[1][6][9]
This enhanced acidity is a crucial parameter. For applications in sensing and bioconjugation, a lower pKa allows for efficient diol binding at physiological pH (around 7.4), a condition where unsubstituted PBA (pKa ~8.8) is largely inactive.[2][6]
| Compound | pKa Value | Comments |
| Phenylboronic Acid | 8.86[6] | Baseline reference. |
| 4-Fluorophenylboronic Acid | 8.77[6] | Minor increase in acidity due to competing -I/+M effects. |
| 3-Fluorophenylboronic Acid | 8.24 | Significant acidity increase; dominated by the -I effect. |
| 2-Fluorophenylboronic Acid | 7.68 | Strongest acidifying effect among monofluorinated isomers due to H-bonding. |
| 3,5-Difluorophenylboronic Acid | 7.37 | Additive -I effects from two meta substituents. |
| 2,3,4,5,6-Pentafluorophenylboronic Acid | 6.84 | Strong cumulative electron withdrawal enhances acidity significantly. |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17[6] | One of the most acidic fluorinated phenylboronic acids reported. |
| (Note: pKa values can vary slightly based on experimental conditions. Values are compiled from reference[6] unless otherwise noted.) |
Enhanced Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[10] The reaction's catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The properties of the boronic acid directly influence the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.
Fluorinated phenylboronic acids often exhibit enhanced reactivity in this process. The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center, which is thought to facilitate the formation of the key boronate intermediate required for transmetalation.[11][12] This can lead to higher reaction rates and yields, particularly with challenging substrates.[10][13][14] However, highly fluorinated compounds, especially those with ortho-fluorine atoms, can be more susceptible to a competitive side reaction known as protodeboronation under basic conditions, where the boronic acid group is replaced by a hydrogen atom.[6][15] Careful optimization of reaction conditions (e.g., choice of base, solvent, and temperature) is therefore critical.
Applications in Drug Discovery and Chemical Biology
The incorporation of fluorine is a well-established strategy in medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[3][11] Fluorinated phenylboronic acids are invaluable building blocks for introducing fluorinated aryl motifs into drug candidates.[11][12][16]
Key Advantages of Fluorination in Drug Design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at a metabolically vulnerable position can block this pathway, increasing the drug's half-life and bioavailability.[5][10][16]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, enabling new, favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.[3][16]
-
Modulated Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its intracellular target.[16]
Fluorinated Phenylboronic Acids as Chemical Sensors
The inherent ability of boronic acids to bind with diols has been widely exploited for saccharide sensing.[17] Fluorination enhances this capability by lowering the pKa, enabling sensing at neutral pH.[18]
Furthermore, the increased Lewis acidity of fluorinated boronic acids makes them effective receptors for fluoride ions (F⁻), a species notoriously difficult to detect in aqueous media.[19][20] The interaction with fluoride can form a stable trifluoroboronate anion, which perturbs the electronic structure of an attached fluorophore, leading to a measurable change in fluorescence.[21] This provides a direct and often highly selective method for fluoride detection.[22][23]
Experimental Protocols: A Practical Guide
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating standard calibration and control steps.
Protocol 1: Determination of pKa by Spectrophotometric Titration
This method leverages the change in UV absorbance as the boronic acid converts to its boronate form. It is highly sensitive and requires only small amounts of material.
Rationale: The electronic conjugation of the phenyl ring with the boronic acid group changes upon conversion from the trigonal acid (sp²) to the tetrahedral boronate (sp³). This change in electronic structure results in a predictable shift in the UV-Vis absorbance spectrum, which can be monitored as a function of pH to determine the pKa.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. Fluorescent Sensing of Fluoride in Cellular System - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Factor in Boronic Acid Chemistry
Fluorinated phenylboronic acids (FPBAs) represent a cornerstone in modern medicinal chemistry, materials science, and synthetic methodology. Their utility as building blocks in Suzuki-Miyaura cross-coupling, as covalent inhibitors, and as sensors for biologically relevant species is well-documented. The introduction of fluorine atoms onto the phenyl ring profoundly alters the electronic properties of the boronic acid moiety, which in turn governs two critical parameters for any application: Lewis acidity (pKa) and hydrolytic stability .
An increase in Lewis acidity is often desirable, as it enhances the affinity for diols (crucial for glucose sensing) and interactions with biological targets.[1][2] However, this enhanced reactivity can also lead to decreased stability, primarily through two degradation pathways: reversible dehydration to form boroxines and irreversible protodeboronation. Understanding the intricate balance between acidity and stability is paramount for designing effective and robust molecules.
This guide provides a comprehensive comparison of various FPBAs, grounded in experimental data and mechanistic insights. We will explore the influence of the position and number of fluorine substituents on these properties and provide detailed protocols for their evaluation in your own laboratory.
The Impact of Fluorination on Lewis Acidity (pKa)
The acidity of a boronic acid is not a Brønsted-Lowry acidity (proton donation) but rather a Lewis acidity—the ability of the boron atom to accept a pair of electrons from a Lewis base, such as a hydroxide ion. This interaction converts the trigonal planar, sp²-hybridized boron to a more stable tetrahedral, sp³-hybridized boronate anion. The pKa of a boronic acid is the pH at which the concentrations of the neutral boronic acid and the anionic boronate are equal.
The electron-withdrawing nature of fluorine substituents is the primary driver for changes in acidity.[3] This effect, however, is highly dependent on the fluorine's position on the phenyl ring due to the interplay of inductive and resonance effects.[1]
-
Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density through the sigma bond network, making the boron atom more electron-deficient and thus a stronger Lewis acid (lower pKa).
-
Resonance Effect (+R): Fluorine can donate a lone pair of electrons into the aromatic pi-system. This effect is most pronounced when fluorine is in the ortho or para position and counteracts the inductive effect.
The net result is a position-dependent modulation of acidity:
-
meta-Substitution: The resonance effect is weak, so the strong inductive effect dominates. This leads to a significant increase in acidity (lower pKa) compared to unsubstituted phenylboronic acid.[1]
-
para-Substitution: The inductive and resonance effects are of comparable magnitude and largely cancel each other out. Consequently, the pKa of 4-fluorophenylboronic acid is very similar to that of phenylboronic acid itself.[1][4]
-
ortho-Substitution: The situation is more complex. While the inductive effect increases acidity, the potential for an intramolecular B–O–H···F hydrogen bond can also play a role in enhancing acidity.[1]
Introducing multiple fluorine atoms generally leads to a cumulative increase in acidity.[2] The pKa values for fluorinated phenylboronic acids can span a wide range, from approximately 8.77 for 4-fluorophenylboronic acid down to 6.17 for 2,3,4,6-tetrafluorophenylboronic acid.[1][2]
Comparative Acidity Data
The following table summarizes experimentally determined pKa values for a selection of fluorinated phenylboronic acids, demonstrating the trends discussed.
| Compound | pKa (Potentiometric) | pKa (Spectrophotometric) | Reference(s) |
| Phenylboronic Acid | 8.83 | 8.86 | [2][5] |
| 2-Fluorophenylboronic Acid | 8.76 | 8.79 | [6] |
| 3-Fluorophenylboronic Acid | 8.28 | 8.28 | [6][7] |
| 4-Fluorophenylboronic Acid | 8.77 | 8.75 | [1][2][6] |
| 2,6-Difluorophenylboronic Acid | 7.67 | 7.62 | [6] |
| 3,5-Difluorophenylboronic Acid | 7.50 | 7.50 | [6] |
| 2,3,4,5,6-Pentafluorophenylboronic Acid | 6.99 | 7.03 | [6] |
Note: pKa values are determined under specific conditions (e.g., 25 °C in water) and may vary slightly between different studies and methods.[6]
Understanding and Quantifying Hydrolytic Stability
While increased acidity can be beneficial, it often comes at the cost of reduced stability in aqueous environments. The two primary degradation pathways are dehydration to boroxines and protodeboronation.
Dehydration and Boroxine Formation
In non-aqueous or concentrated aqueous solutions, boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[8][9] This is a reversible dehydration reaction where three molecules of boronic acid condense to form one boroxine molecule and three molecules of water.[10][11]
// Invisible nodes for layout dummy1 [style=invis, width=0.01, height=0.01, label=""]; R2 -> dummy1 [style=invis]; dummy1 -> Boroxine [style=invis]; } dot Figure 1: Reversible dehydration of phenylboronic acid to its corresponding boroxine.
The formation of boroxine is entropically driven by the release of water molecules.[9] While this process is reversible upon the addition of water, it can complicate characterization (e.g., leading to complex NMR spectra) and affect the effective concentration of the monomeric acid in solution.[12] The position of this equilibrium is influenced by the electronic nature of the aryl substituents; electron-donating groups tend to favor boroxine formation.[9]
Protodeboronation: The Irreversible Pathway
A more detrimental process is protodeboronation, the irreversible hydrolysis of the carbon-boron bond to yield the corresponding arene and boric acid.[13] This reaction is a significant concern, particularly for electron-deficient arylboronic acids, which includes many FPBAs.[4]
The reaction is often base-catalyzed and proceeds via the boronate anion.[13] Increased electron deficiency at the ipso-carbon (the carbon attached to boron) makes it more susceptible to protonolysis.
Studies have shown that the hydrolytic stability of FPBAs can be highly variable. A key finding is that compounds with two fluorine atoms in the ortho positions (e.g., 2,6-difluorophenylboronic acid) are particularly unstable and prone to decomposition.[4][14] This heightened reactivity is attributed to the strong cumulative inductive effect of the two ortho-fluorines, which significantly increases the electrophilicity of the ipso-carbon.
Experimental Protocols for Assessment
To provide actionable insights, we present standardized protocols for determining the pKa and hydrolytic stability of FPBAs.
Protocol 1: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining pKa values.[15] It involves monitoring the pH of a solution of the boronic acid as a standardized base is added. The pKa is determined from the half-equivalence point of the titration curve. To ensure accuracy, especially for a weak acid like a boronic acid, it is critical to use carbonate-free water and titrant to prevent interference from carbonic acid.[15]
Methodology:
-
Preparation:
-
Prepare a standardized solution of ~0.1 M NaOH in carbonate-free deionized water.
-
Prepare a standardized solution of ~0.1 M HCl.
-
Accurately weigh ~0.1 mmol of the fluorinated phenylboronic acid and dissolve it in ~50 mL of a constant ionic strength solution (e.g., 0.1 M KCl) in a jacketed titration vessel maintained at 25.0 ± 0.1 °C.
-
Blanket the solution with an inert gas (e.g., Argon) to prevent CO₂ ingress.
-
-
Titration:
-
Calibrate a high-quality pH electrode using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
Immerse the calibrated pH electrode and the titrant delivery tube into the sample solution.
-
Titrate the sample with the standardized NaOH solution, adding small, precise increments (e.g., 0.02 mL) and recording the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (indicated by a sharp change in pH).
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
Determine the equivalence point (Vₑ) from the inflection point of the curve (or the maximum of the first derivative, dpH/dV).
-
The pH at the half-equivalence point (Vₑ / 2) is equal to the pKa of the boronic acid.[16]
-
Perform the titration in triplicate to ensure reproducibility.
-
Protocol 2: Hydrolytic Stability Assessment by ¹⁹F NMR Spectroscopy
Rationale: NMR spectroscopy is an excellent tool for kinetic studies as it allows for the direct, non-invasive monitoring of both the disappearance of the starting material and the appearance of degradation products over time.[17] For fluorinated compounds, ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range, which often provides clean, well-resolved signals with a flat baseline.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the FPBA in a deuterated organic solvent compatible with water (e.g., DMSO-d₆ or Acetonitrile-d₃).
-
Prepare a stock solution of a stable, fluorinated internal standard (e.g., trifluorotoluene) in the same deuterated solvent. The standard should have a resonance that does not overlap with the sample or its degradation products.
-
In an NMR tube, combine a precise volume of the FPBA stock solution, the internal standard stock solution, and a buffered D₂O solution (e.g., phosphate buffer at pH 7.4) to initiate the hydrolysis. The final concentration of the FPBA should be suitable for NMR analysis (e.g., 10-20 mM).
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-heated and stabilized at a physiologically relevant temperature (e.g., 37 °C).
-
Acquire a ¹⁹F NMR spectrum immediately (t=0).
-
Continue to acquire spectra at regular time intervals (e.g., every 30 minutes for a moderately stable compound, or more frequently for an unstable one). Ensure acquisition parameters (e.g., number of scans, relaxation delay) are consistent across all time points.
-
-
Data Analysis:
-
Process all spectra identically (e.g., Fourier transform, phase correction, baseline correction).
-
For each time point, integrate the signal corresponding to the FPBA and the signal of the internal standard.
-
Calculate the relative concentration of the FPBA at each time point by normalizing its integral to the integral of the constant internal standard.
-
Plot the natural logarithm of the relative concentration of the FPBA (ln[FPBA]) versus time.
-
For a first-order decay process, this plot will be linear. The negative of the slope of this line is the rate constant (k) for hydrolysis. The half-life (t₁/₂) can be calculated as ln(2)/k.
-
Conclusion and Practical Implications
The choice of a fluorinated phenylboronic acid for any application requires a careful consideration of the trade-off between acidity and stability.
-
For applications requiring high Lewis acidity, such as sensing at physiological pH, meta-fluorinated or polyfluorinated phenylboronic acids are excellent candidates. However, their stability must be rigorously evaluated, especially if long-term performance is required.
-
para-Fluorophenylboronic acid offers a stability profile similar to the parent phenylboronic acid, making it a reliable choice where a dramatic increase in acidity is not needed.
-
Extreme caution should be exercised when using boronic acids with multiple ortho-fluoro substituents , such as 2,6-difluorophenylboronic acid, as they are known to be particularly susceptible to rapid protodeboronation.[4][14]
By leveraging the experimental protocols outlined in this guide, researchers can make informed decisions, selecting or designing FPBAs with the optimal balance of properties for their specific needs, thereby accelerating the development of new therapeutics, diagnostics, and materials.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing boronic acids to organotin compounds in cross-coupling reactions
A Researcher's Guide to Palladium-Catalyzed Cross-Coupling: Boronic Acids vs. Organotin Compounds
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon bonds, a fundamental process in the creation of complex molecules for pharmaceuticals, agrochemicals, and functional materials.[1] Among the most powerful methods in the synthetic chemist's toolkit are the Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Stille coupling, which employs organotin compounds.[1][2] This guide offers an in-depth, objective comparison of these two indispensable reactions, grounded in experimental data and mechanistic insights, to empower researchers in making strategic decisions for their synthetic endeavors.
At a Glance: A Comparative Overview
The choice between Suzuki and Stille coupling is often dictated by a careful consideration of several factors, from the nature of the substrates to practical concerns like reagent toxicity and ease of purification. While both reactions effectively forge C-C bonds, their operational characteristics are distinct. The Suzuki coupling is frequently the initial choice due to the low toxicity of boron reagents and the straightforward removal of byproducts.[2][3] However, for substrates with sensitive functional groups or significant steric hindrance, the Stille coupling often emerges as a more robust and higher-yielding alternative, despite the toxicity concerns associated with organotin compounds.[1][2]
| Feature | Suzuki Coupling (Boronic Acids) | Stille Coupling (Organotin Compounds) |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener".[1][4] | High toxicity of organotin reagents, requiring careful handling and disposal.[1][5][6] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition (protodeboronation), but stable derivatives (e.g., MIDA esters) exist.[1][7][8] | Generally stable to air and moisture.[1][9] |
| Byproducts | Boron-based, often water-soluble and easily removed.[1][3] | Tin-based, can be challenging to remove completely from the product.[1][5] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons and strong bases.[1][10] | Excellent, with a very broad functional group tolerance.[1][11] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, K₃PO₄).[12][13] | Often proceeds under neutral conditions.[1][2] |
| Atom Economy | Considered to have a relatively high atom economy.[14][15] | Can be less atom-economical due to the high molecular weight of the tin leaving group. |
Delving into the Mechanisms: A Tale of Two Catalytic Cycles
The efficacy of both Suzuki and Stille couplings hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycles for both reactions share three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][16] The critical distinction lies in the transmetalation step.
In the Suzuki-Miyaura coupling , the boronic acid must be activated by a base.[13] This activation forms a borate species, which enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium(II) complex.[13]
Conversely, the Stille coupling does not typically require a base for transmetalation.[2] The organotin reagent is sufficiently reactive to directly transfer its organic moiety to the palladium center.[2] This often contributes to its broader functional group tolerance, as base-sensitive functionalities can be incompatible with Suzuki conditions.[1]
Visualizing the Catalytic Cycles
Below are graphical representations of the catalytic cycles for the Suzuki-Miyaura and Stille couplings.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Stille coupling.
Performance Comparison: A Data-Driven Perspective
The choice between Suzuki and Stille coupling is often guided by the specific substrates and desired functional group tolerance. The following table summarizes typical quantitative data for the two reactions, providing a direct comparison of their performance under representative conditions.[1]
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yield | 70-95%[3] | 75-95%[3] |
| Catalyst Loading | 1-5 mol% Pd[3] | 1-5 mol% Pd[3] |
| Reaction Temperature | 80-110 °C[3] | 60-100 °C[3] |
| Key Additives | Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[12] | LiCl, CuI (co-catalyst)[1] |
| Typical Solvents | Toluene/H₂O, Dioxane/H₂O, DMF[12] | DMF, NMP, THF, Toluene[1] |
| Reaction Time | 2-24 hours[12] | 1-48 hours[1] |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for the successful implementation and optimization of these coupling reactions.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid.[12]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[12]
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[12]
-
Add degassed toluene and degassed water to the flask via syringe.[12]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.[12]
-
Monitor the reaction progress by TLC or GC-MS.[12]
-
Work-up: After cooling to room temperature, add water and extract the aqueous layer with ethyl acetate.[12]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
General Protocol for Stille Cross-Coupling
This protocol is a general guideline for the coupling of an enol triflate with an organotin reagent and may require optimization for specific substrates.[17]
Materials:
-
Enol triflate (1.0 mmol, 1.0 equiv)
-
Organotin reagent (1.15 mmol, 1.15 equiv)
-
Pd(dppf)Cl₂·DCM (0.1 mmol, 10 mol%)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
Lithium chloride (LiCl, 5.3 mmol, 5.3 equiv)
-
Anhydrous DMF
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the enol triflate, CuI, Pd(dppf)Cl₂·DCM, and LiCl.[17]
-
Add anhydrous DMF to achieve a 0.1 M solution.[17]
-
Purge the reaction flask with an inert gas (e.g., argon) for 10 minutes before adding the organotin reagent.[17]
-
Reaction Execution: Heat the solution to 40 °C and stir for the required time (can be up to several days).[17]
-
Work-up: Transfer the cooled reaction mixture to a separatory funnel containing an ammonia-water solution and extract with hexane.[17]
-
Wash the combined organic phase with the ammonia-water solution and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[17]
-
Purification: Purify the crude material by flash chromatography.[17]
Decision-Making Workflow: Choosing the Right Reagent
The selection between boronic acids and organotin compounds can be streamlined by considering the following workflow:
Caption: A decision workflow for selecting between Suzuki and Stille coupling.
Conclusion: A Symbiotic Relationship in Synthesis
Both the Suzuki-Miyaura and Stille couplings are powerful and versatile transformations that have profoundly impacted the field of organic synthesis, particularly in drug discovery and development.[18][19] The Suzuki coupling, with its low toxicity profile and environmentally benign byproducts, is often the preferred method.[4] However, the Stille coupling remains an invaluable tool, especially when dealing with base-sensitive substrates or when the corresponding boronic acid is unstable.[1] The primary considerations for the Stille coupling are the diligent handling of toxic organotin reagents and the implementation of effective purification strategies to remove tin residues.[1][5] Ultimately, the judicious choice between these two powerful reactions will depend on the specific demands of the synthesis, including scale, functional group tolerance, and purity requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
